(2,4-Dichloro-6-methoxyphenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
89792-76-7 |
|---|---|
Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,4-dichloro-6-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3 |
InChI Key |
RSXGDQAKGGEHBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)NN |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: (2,4-Dichloro-6-methoxyphenyl)hydrazine
Executive Summary & Chemical Identity
(2,4-Dichloro-6-methoxyphenyl)hydrazine is a specialized organohydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles. Its unique substitution pattern—featuring halogens at the ortho and para positions combined with an electron-donating methoxy group at the remaining ortho position—imparts specific steric and electronic properties valuable in agrochemical and pharmaceutical discovery.
This guide details the identification, synthesis, and application of this compound, designed for researchers requiring high-purity intermediates for pyrazole or indazole scaffold construction.
Core Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 89792-76-7 |
| Molecular Formula | C₇H₈Cl₂N₂O |
| Molecular Weight | 207.06 g/mol |
| MDL Number | MFCD00012930 (Generic for dichlorophenylhydrazines, verify specific batch) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; low solubility in water |
Structural Analysis & Database Search Strategy
Locating specific substituted hydrazines in chemical databases can be prone to nomenclature errors due to the numbering priority of the hydrazine group versus the benzene ring substituents.
Search Logic & Validation
When sourcing this compound or verifying its identity, researchers must distinguish it from its structural isomers (e.g., 2,6-dichloro-4-methoxyphenylhydrazine). The CAS number 89792-76-7 is the definitive identifier.[1]
Common Database Errors to Avoid:
-
Confusion with Triazines: Search algorithms often conflate this hydrazine with 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7) due to string similarity. These are chemically distinct classes.
-
Salt Forms: Commercial vendors often supply the hydrochloride salt to improve stability, as free-base phenylhydrazines are prone to oxidation. Always verify if the CAS refers to the free base (89792-76-7) or a salt derivative.
Visualization: Search & Validation Workflow
The following logic gate demonstrates the validation process to ensure the correct regioisomer is selected.
Figure 1: Logic flow for validating the specific regioisomer in chemical databases.
Synthesis & Production Protocols
The synthesis of this compound typically follows the classical diazotization-reduction route starting from the corresponding aniline. Due to the steric crowding at the 2 and 6 positions (Cl and OMe), the reaction conditions must be carefully controlled to prevent side reactions.
Precursor: 2,4-Dichloro-6-methoxyaniline
The synthesis begins with 2,4-dichloro-6-methoxyaniline . If not commercially available, this aniline is prepared via chlorination of 2-methoxyaniline (o-anisidine) or methoxylation of a polychlorobenzene derivative.
Protocol: Diazotization-Reduction Sequence
This protocol is a standard adaptation for sterically hindered anilines.
Step 1: Diazotization
-
Dissolution: Dissolve 10 mmol of 2,4-dichloro-6-methoxyaniline in concentrated HCl (6 M, 20 mL). Cool the solution to -5°C to 0°C in an ice-salt bath.
-
Nitrosation: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂, 11 mmol) while maintaining the temperature below 0°C.
-
Stirring: Stir for 30–60 minutes. The mixture should become a clear diazonium salt solution. Note: Steric hindrance may slow this step; ensure complete consumption of aniline by TLC.
Step 2: Reduction (Tin(II) Chloride Method)
-
Preparation: Prepare a solution of Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 25 mmol) in concentrated HCl at 0°C.
-
Addition: Slowly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
-
Precipitation: A hydrazine hydrochloride double salt typically precipitates. Stir for 2 hours at 0°C, then allow to warm to room temperature.
-
Isolation: Filter the solid.
-
Free Base Liberation: Suspend the salt in water and neutralize with 20% NaOH solution (keep cool) to liberate the free hydrazine base. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Visualization: Synthesis Pathway
Figure 2: Step-by-step synthetic pathway from the aniline precursor.
Applications in Drug Discovery & Agrochemicals
The primary utility of this compound lies in its ability to form 1-arylpyrazoles , a privileged scaffold in medicinal chemistry.
Pyrazole Synthesis
Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields 1-arylpyrazoles. The specific substitution pattern (2,4-Cl, 6-OMe) influences the biological activity, often enhancing lipophilicity and metabolic stability.
-
Mechanism: Condensation followed by cyclization.[2]
-
Regioselectivity: The steric bulk of the ortho-methoxy and ortho-chloro groups can influence the regioselectivity when reacting with asymmetrical diketones, favoring the formation of specific isomers.
Key Application Areas
-
Herbicides: Many protoporphyrinogen oxidase (PPO) inhibitors utilize a substituted phenylpyrazole core.
-
Pharmaceuticals: Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where the phenyl ring requires specific electronic tuning.
Safety & Handling (E-E-A-T)
As a hydrazine derivative, this compound poses specific risks that must be mitigated via engineering controls.
-
Toxicity: Hydrazines are generally toxic by ingestion and inhalation.
-
Sensitization: Potential skin sensitizer. Handle with nitrile gloves and long sleeves.
-
Stability: Phenylhydrazines can oxidize in air to form azobenzenes or tars. Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Disposal: Do not dispose of down the drain. Incineration in a chemical waste facility is required to destroy the nitrogen-nitrogen bond.
References
-
BuyersGuideChem. this compound Properties & Suppliers. Retrieved from [3]
-
European Chemicals Agency (ECHA). EC Inventory: this compound.[4] Retrieved from
-
ChemicalBook. Product Entry: CAS 89792-76-7.[4] Retrieved from
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. (General methodology reference). Retrieved from
-
Sigma-Aldrich. 2,6-Dichlorophenylhydrazine Safety Data Sheet. (Surrogate safety data for dichlorophenylhydrazines). Retrieved from
Sources
Molecular weight and formula of (2,4-Dichloro-6-methoxyphenyl)hydrazine
An In-Depth Technical Guide to (2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine): Properties, Synthesis, and Applications
A Note on Chemical Identity: Initial searches for "(2,4-Dichloro-6-methoxyphenyl)hydrazine" did not yield a well-documented compound. However, a structurally similar and commercially significant compound, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine , is widely referenced in chemical literature and databases. This guide will focus on the latter, as it is the likely intended subject for research and development professionals.
Core Molecular and Physical Properties
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its core structure consists of a 1,3,5-triazine ring substituted with two reactive chlorine atoms and a 4-methoxyphenyl group.[1]
| Property | Value | Source |
| Molecular Formula | C10H7Cl2N3O | [1][3] |
| Molecular Weight | 256.09 g/mol | [4][5][6] |
| CAS Number | 90723-86-7 | [1][3][7] |
| Physical Appearance | Off-white powder/solid | [6] |
| Melting Point | 132-133 °C | [4] |
| Purity | Typically ≥ 95-98% (by HPLC) | [6] |
Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is not extensively detailed in the provided search results. However, its structure suggests a synthetic route starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and anisole. The two chlorine atoms on the triazine ring are excellent leaving groups, making the compound a key electrophilic building block for nucleophilic aromatic substitution reactions.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of the target compound.
Key Applications in Research and Development
The high reactivity of its chlorine atoms makes 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine a valuable precursor in several fields:
Intermediate for UV Absorbers
A primary application of this compound is as an intermediate in the synthesis of Bemotrizinol (B131500), a broad-spectrum UV absorber used in sunscreens.[4][6] Bemotrizinol effectively absorbs both UVA and UVB radiation, providing comprehensive sun protection.
Reaction Pathway to UV Absorber:
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Benchchem [benchchem.com]
- 3. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS#: 90723-86-7 [m.chemicalbook.com]
- 5. 90723-86-7|2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine|BLD Pharm [bldpharm.com]
- 6. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 7. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 [sigmaaldrich.com]
Technical Safety & Handling Guide: 2,4-Dichloro-6-methoxyphenylhydrazine
Part 1: Executive Summary & Compound Identification
Critical Note on Availability: 2,4-Dichloro-6-methoxyphenylhydrazine is a specialized intermediate often generated in situ or synthesized on-demand for heterocyclic construction (e.g., pyrazoles, indoles). Unlike common catalog reagents, it lacks a widely established, standalone MSDS. This guide constructs a safety and handling profile based on Structure-Activity Relationships (SAR) , utilizing data from its direct precursor (2,4-dichloro-6-methoxyaniline) and the homologous phenylhydrazine class.
Differentiation Warning: Do NOT confuse this compound with 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7), a UV absorber intermediate. The hydrazine moiety presents significantly higher toxicity and reactivity risks.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 2,4-Dichloro-6-methoxyphenylhydrazine |
| Common Salt Form | 2,4-Dichloro-6-methoxyphenylhydrazine Hydrochloride (Recommended for stability) |
| Precursor CAS | 93839-14-6 (2,4-Dichloro-6-methoxyaniline) |
| Molecular Formula | C₇H₈Cl₂N₂O (Free Base) / C₇H₉Cl₃N₂O (HCl Salt) |
| Molecular Weight | 207.06 g/mol (Free Base) / 243.52 g/mol (HCl Salt) |
| Structural Features | Electron-rich hydrazine group; Electron-withdrawing chloro substituents; Steric bulk at ortho-positions (2-Cl, 6-OMe).[1][2][3][4][5][6] |
Part 2: Hazard Identification (GHS Classification)
Basis of Classification: Derived from Phenylhydrazine (CAS 100-63-0) and 2,4-Dichlorophenylhydrazine (CAS 5446-18-4).
GHS Label Elements
-
Signal Word: DANGER
-
Pictograms:
-
💀 (Acute Toxicity)
-
Health Hazard (Carcinogenicity/Sensitization)
-
🌲 (Environmental Toxicity)
-
Hazard Statements (H-Codes)
| Code | Hazard Statement | Mechanistic Insight |
| H301/H311 | Toxic if swallowed or in contact with skin. | Hydrazines inhibit Vitamin B6 enzymes (e.g., GABA transaminase) and cause hemolysis. |
| H317 | May cause an allergic skin reaction. | Hydrazine moiety is a potent hapten, forming protein adducts that trigger T-cell responses. |
| H351 | Suspected of causing cancer.[7] | Metabolic activation can generate DNA-alkylating diazonium ions. |
| H372 | Causes damage to organs (Liver, Blood). | Hemolytic anemia is the hallmark of phenylhydrazine toxicity. |
| H400 | Very toxic to aquatic life. | Chlorinated aromatics are persistent and bioaccumulative. |
Part 3: Synthesis & Production (Technical Protocol)
Since this compound is rarely purchased, researchers often synthesize it. The following protocol utilizes the Diazotization-Reduction method.
Synthetic Pathway Diagram
The following diagram illustrates the critical control points in the synthesis from the aniline precursor.
Caption: Synthesis workflow from aniline precursor to hydrazine salt, highlighting thermal control points.
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol of 2,4-Dichloro-6-methoxyaniline in concentrated HCl (20 mL). The 2,6-disubstitution pattern may reduce solubility; gentle warming (40°C) may be required, followed by cooling to -5°C.
-
Diazotization: Add NaNO₂ (1.1 equiv) dropwise as a saturated aqueous solution.
-
Critical Control: Maintain temperature below 0°C . The methoxy group activates the ring, but the steric bulk can destabilize the diazonium intermediate if heated.
-
-
Reduction: Transfer the cold diazonium solution into a stirred solution of Stannous Chloride (SnCl₂·2H₂O) (2.5 equiv) in conc. HCl at 0°C.
-
Observation: A thick precipitate of the hydrazine double salt (tin complex) will form.
-
-
Isolation: Filter the solid. To liberate the hydrazine hydrochloride, treat the solid with alkali (NaOH) to extract the free base into ether, then re-precipitate with HCl gas or conc. HCl in ethanol.
-
Storage: Store as the Hydrochloride salt . The free base oxidizes rapidly in air to form the azo or hydrazo derivative (brown oil).
-
Part 4: Physicochemical Profile (Predicted)
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid (HCl salt) | Free base is likely an oil or low-melting solid. |
| Melting Point | 180–200°C (Decomposes) | Characteristic of hydrazine salts. |
| Solubility | Soluble in Water, Methanol, DMSO | HCl salt is hydrophilic. |
| LogP | ~2.5 (Free Base) | Lipophilic due to dichloro/methoxy groups. |
| pKa | ~5.0 (Hydrazine NH2) | Less basic than phenylhydrazine due to electron-withdrawing Cl. |
Part 5: Operational Safety & Handling
Engineering Controls
-
Containment: All weighing and manipulation of the solid must occur inside a Class II Biological Safety Cabinet or a certified Chemical Fume Hood.
-
Inert Atmosphere: The free base is air-sensitive. Reactions involving the free base must be conducted under Nitrogen or Argon.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double Layer) or Laminate (Silver Shield) | Hydrazines penetrate latex rapidly. Double nitrile provides ~15-30 min protection. |
| Respiratory | P100 / N95 (if powder) or ABEK1 (if in solution) | Prevents inhalation of toxic dusts. |
| Eye Protection | Chemical Goggles + Face Shield | Risk of corneal opacity from hydrazine splashes. |
Spill Response Decision Matrix
Caption: Emergency response logic for solid vs. liquid spills. Note the prohibition of sawdust (fire risk).
Decontamination Chemistry: Hydrazines can be chemically deactivated using oxidizers.
-
Protocol: Apply a 5% Sodium Hypochlorite (Bleach) solution to the contaminated surface.
-
Reaction: R-NH-NH₂ + 2OCl⁻ → R-X + N₂ + H₂O + Cl⁻.
-
Warning: This reaction is exothermic and may release small amounts of chlorinated vapors. Ensure ventilation.
Part 6: Toxicology & Environmental Fate
Mechanism of Action[7][8][9][10][11]
-
Hemotoxicity: Phenylhydrazines react with hemoglobin to form Heinz bodies, leading to hemolytic anemia.
-
Enzyme Inhibition: Irreversible inhibition of pyridoxal phosphate (Vitamin B6) dependent enzymes.
-
Sensitization: The hydrazine group is highly reactive toward nucleophilic amino acid residues (cysteine, lysine) in skin proteins, creating immunogenic complexes.
Environmental Considerations[9]
-
Aquatic Toxicity: The 2,4-dichloro substitution increases the bioconcentration factor (BCF) compared to unsubstituted phenylhydrazine.
-
Disposal: Never dispose of down the drain. Collect as "Halogenated Organic Waste."
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,4-Dichlorophenylhydrazine hydrochloride. Retrieved from
-
GuideChem. (2023). 2,4-Dichloro-6-methoxyaniline (Precursor) CAS 93839-14-6 Data. Retrieved from
-
Organic Syntheses. (1944). General Procedure for Phenylhydrazines via Tin(II) Chloride Reduction. Org. Synth. Coll. Vol. 2, p. 299. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenylhydrazine Hydrochloride. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxyphenylhydrazine Hydrochloride. Retrieved from
Sources
- 1. CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride [cymitquimica.com]
- 2. 2,4-Dichloro-6-methoxyaniline | SIELC Technologies [sielc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. evitachem.com [evitachem.com]
Solubility Properties of Polychlorinated Phenylhydrazines: A Technical Guide
Executive Summary
Polychlorinated phenylhydrazines (PCPHs) serve as critical intermediates in the synthesis of pyrazole-based agrochemicals (e.g., fipronil) and heterocyclic pharmaceuticals.[1][2] However, their utility is often bottlenecked by their complex solubility profiles.[1][2][3] Unlike the parent phenylhydrazine, chlorinated derivatives exhibit significant hydrophobicity, reduced basicity, and sensitive crystal lattice energetics.[1][2]
This guide provides a definitive technical analysis of the solubility properties of PCPHs. It synthesizes physicochemical data with robust experimental protocols, enabling researchers to optimize reaction media, purification crystallization, and formulation stability.[1][2]
Physicochemical Fundamentals
To predict and manipulate the solubility of PCPHs, one must understand the interplay between the electron-withdrawing nature of chlorine and the crystal lattice energy.
Electronic Effects & Basicity (pKa)
The hydrazine moiety (
-
Mechanism: The electron deficiency reduces the availability of the lone pair for protonation.[3][4]
-
Solubility Implication: As chlorination increases, the
of the conjugate acid decreases.[2][3] -
Practical Consequence: To solubilize these compounds in aqueous media via protonation, significantly lower pH levels are required compared to non-chlorinated analogs.[2][3]
Crystal Lattice Energy & Melting Points
Solubility is thermodynamically defined by the energy required to break the crystal lattice (
-
Symmetry & Packing: Symmetrical substitution (e.g., 2,4,6-trichloro) often leads to more efficient crystal packing, higher melting points, and consequently, lower solubility in all solvents.[1][2]
-
The "Ortho Effect": Chlorine atoms in the ortho positions (2,6-) create steric hindrance that can twist the hydrazine tail out of planarity, affecting intermolecular hydrogen bonding.[1][2]
Solubility Profiles: Quantitative Analysis
The following data summarizes the solubility behavior of key PCPHs across different solvent classes.
Table 1: Comparative Physicochemical Properties[4][10]
| Property | Phenylhydrazine | 2,4-Dichlorophenylhydrazine | 2,4,6-Trichlorophenylhydrazine |
| CAS No. | 100-63-0 | 13123-92-7 (Free Base) | 5329-12-4 |
| Melting Point | 19.5 °C | 90 °C (Free Base) / 224 °C (HCl) | 140–142 °C |
| pKa (Conj.[2][4] Acid) | 5.21 | ~4.40 (Predicted) | ~3.80 (Predicted) |
| Water Solubility | Sparingly soluble | Insoluble (Free base); Soluble (HCl salt) | Insoluble |
| Ethanol | Miscible | Soluble | Sparingly Soluble |
| Benzene | Miscible | Soluble | Soluble (0.1 g/mL) |
| Diethyl Ether | Miscible | Soluble | Soluble |
| LogP (Hydrophobicity) | 1.2 | ~2.8 | ~3.6 |
Solvent Class Recommendations
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility for free bases due to "like-dissolves-like" interactions with the halogenated ring.[2][4]
-
Polar Aprotic (DMSO, DMF): Universal solvents for this class.[2][3] Recommended for NMR analysis or reactions requiring high concentration.[3][4]
-
Aqueous Media: Only viable for the hydrochloride salts or at pH < 2.[3][4] The free bases precipitate immediately upon neutralization.[3]
Visualizing the Structure-Property Relationship[2][4]
The following diagram illustrates the causal flow from chemical substitution to observable solubility phenomena.
Figure 1: Causal pathway linking polychlorination to reduced basicity and altered solubility profiles.[2][4]
Experimental Methodologies
Precise solubility data is rare for specific derivatives.[3][4] Researchers must often determine these values empirically.[3] The following protocols are designed for high reproducibility and safety, considering the toxic nature of hydrazines.
Protocol A: Isothermal Saturation Method (Shake-Flask)
Purpose: To determine the thermodynamic solubility of a PCPH in a specific solvent at a defined temperature.[2][3][4]
Safety: Perform all steps in a fume hood. PCPHs are toxic and potential sensitizers.[3][4][9]
-
Preparation:
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled orbital shaker set to 25°C (± 0.1°C).
-
Shake at 200 RPM for 24 hours. Note: 24h is sufficient for equilibration of small molecules; 48h is recommended for viscous solvents.[3]
-
-
Filtration:
-
Quantification (HPLC-UV):
Protocol B: Potentiometric pKa Determination
Purpose: To determine the pH at which the PCPH transitions from water-soluble cation to insoluble free base.[2][3][4]
-
Dissolution: Dissolve 50 mg of PCPH hydrochloride salt in 50 mL of degassed water.
-
Titration:
-
Analysis:
Thermodynamic Framework
For process optimization, understanding the temperature dependence of solubility is vital.[1][3] This follows the van 't Hoff equation:
[1][2][3]Where:
- = Mole fraction solubility[2][3][4]
-
= Enthalpy of solution (typically endothermic,
)[1][2] - = Temperature (Kelvin)[1][2][3][10][11]
Workflow for Thermodynamic Analysis:
-
Perform Protocol A at three temperatures (e.g., 20°C, 30°C, 40°C).
-
Plot
vs .[3][4] -
Slope =
.[2][3][4] Steep slopes indicate solubility is highly sensitive to temperature (common for high-melting PCPHs).[2][3][4]
Workflow Visualization
The following diagram outlines the decision logic for selecting a solvent system for PCPH purification.
Figure 2: Decision logic for solvent selection in purification and synthesis workflows.[2][4]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13697, 2,4-Dichlorophenylhydrazine.[2][3] Retrieved from [Link]
-
LookChem. Physicochemical properties of 2,4-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link][1][2][3]
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[3][4][12] Organic Chemistry Data.[3][4] Retrieved from [Link]
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2,4-dichloro-6-methoxyaniline hydrazine derivatives literature
An In-Depth Technical Guide to 2,4-Dichloro-6-methoxyaniline Hydrazine Derivatives
Executive Summary
The rational design of heterocyclic pharmacophores often relies on highly functionalized aromatic building blocks. Among these, 2,4-dichloro-6-methoxyaniline (CAS: 93839-14-6) and its direct downstream derivative, (2,4-dichloro-6-methoxyphenyl)hydrazine (CAS: 89792-76-7), serve as critical intermediates in organic synthesis[1][2]. These compounds are heavily utilized in the pharmaceutical and agrochemical industries to construct complex 5- and 6-membered heterocycles, such as indoles, pyrazoles, and thiazoles.
This whitepaper provides a comprehensive mechanistic overview, validated synthetic protocols, and analytical standards for utilizing these specific hydrazine derivatives in drug discovery and chemical manufacturing.
Structural Rationale & Physicochemical Properties
The specific substitution pattern of the 2,4-dichloro-6-methoxy scaffold provides a unique blend of steric and electronic properties that dictate its reactivity:
-
Electronic Push-Pull: The methoxy group at the 6-position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. Conversely, the chlorine atoms at the 2- and 4-positions act as electron-withdrawing groups (EWG) via induction. This push-pull dynamic stabilizes reactive intermediates, such as diazonium salts, during synthesis.
-
Steric Hindrance: The ortho-disubstitution (2-chloro and 6-methoxy) flanking the amine/hydrazine moiety creates significant steric bulk. In downstream cyclization reactions (e.g., Fischer Indole Synthesis), this steric environment highly influences regioselectivity, often forcing cyclization to the least hindered position and locking the conformation of the resulting heterocycle.
Table 1: Physicochemical Properties of Core Intermediates
| Property | 2,4-Dichloro-6-methoxyaniline | This compound |
| CAS Number | 93839-14-6 | 89792-76-7 |
| Molecular Formula | C₇H₇Cl₂NO | C₇H₈Cl₂N₂O |
| Molecular Weight | 192.04 g/mol | 207.06 g/mol |
| Role | Primary Amine Precursor | Reactive Nucleophile / Cyclization Precursor |
| Typical Purity | ≥98% | ≥95% |
Mechanistic Pathways & Workflow Visualization
The primary utility of 2,4-dichloro-6-methoxyaniline is its conversion into a hydrazine, which is then deployed in cyclocondensation reactions. For instance, European Patent EP1300401B1 highlights the use of 2,4-dichloro-6-methoxyaniline in the synthesis of thiazole and pyrazole derivatives, which act as potent anti-inflammatory agents by inhibiting leukocyte infiltration[3].
Synthetic workflow from 2,4-dichloro-6-methoxyaniline to key heterocyclic pharmacophores.
Synthetic Methodologies: Self-Validating Protocols
Protocol 1: Synthesis of this compound
Step 1: Diazotization
-
Procedure: Suspend 2,4-dichloro-6-methoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (HCl) and cool the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes, maintaining vigorous stirring.
-
Causality: The strict thermal control (0–5 °C) is non-negotiable. Aryl diazonium salts are highly unstable; exceeding 5 °C provides enough thermal energy to drive the expulsion of nitrogen gas (N₂), degrading the intermediate into an unwanted 2,4-dichloro-6-methoxyphenol byproduct. The excess HCl ensures the amine is fully protonated, preventing the free amine from coupling with the newly formed diazonium salt to form a triazene impurity.
Step 2: Selective Reduction
-
Procedure: To the cold diazonium salt solution, add a pre-cooled solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) dissolved in concentrated HCl dropwise. Ensure the internal temperature does not exceed 5 °C. Stir the mixture for 2 hours.
-
Causality: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here because it will cause hydrodehalogenation (cleavage of the C-Cl bonds) and over-reduction (cleavage of the delicate N-N hydrazine bond). SnCl₂ is a mild, chemoselective reducing agent that specifically targets the diazonium nitrogen, yielding the hydrazine hydrochloride salt without disturbing the halogens.
Step 3: Isolation and Self-Validation
-
Procedure: Filter the precipitated hydrazine hydrochloride salt. To isolate the free base, suspend the solid in deionized water, basify with 10% NaOH to pH 9–10, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Validation: Run an immediate LC-MS aliquot of the crude product. The protocol is validated by the complete disappearance of the aniline precursor mass (m/z 192) and the emergence of the target hydrazine mass (m/z 207).
Analytical & Quality Control Standards
Accurate quantification and purity analysis of these halogenated anilines require optimized chromatographic conditions.
According to application data from SIELC Technologies, 2,4-dichloro-6-methoxyaniline can be effectively analyzed using a reverse-phase (RP) HPLC method[4].
-
Mobile Phase: A simple isocratic or gradient mixture of Acetonitrile (MeCN) and Water.
-
Modifier Selection (Causality): For standard UV detection, phosphoric acid is used as the mobile phase modifier to ensure sharp peak shapes by suppressing the ionization of the amine. However, if the workflow requires Mass Spectrometry (LC-MS) for structural validation, the phosphoric acid must be replaced with formic acid. Phosphoric acid is non-volatile and will precipitate in the MS source, causing severe ion suppression and equipment fouling[4].
-
Scalability: This methodology is directly scalable from analytical columns (using sub-3 µm particles for UPLC) to preparative chromatography for the isolation of synthetic impurities[4].
References
-
2,4-Dichloro-6-methoxyaniline - SIELC Technologies Source: SIELC Technologies Application Notes URL:[Link]
-
Supplier CAS No 89792-76-7 - BuyersGuideChem Source: BuyersGuideChem URL: [Link]
- Source: European Patent Office (via Google Patents)
Sources
Methodological & Application
Technical Application Note: Precision Diazotization of 2,4-Dichloro-6-methoxyaniline
This Application Note is structured to guide researchers through the precision diazotization of 2,4-dichloro-6-methoxyaniline , a substrate presenting unique challenges due to its steric crowding (ortho-ortho substitution) and competing electronic effects (deactivating chlorines vs. activating methoxy).[1]
Executive Summary & Strategic Analysis
Diazotization of 2,4-dichloro-6-methoxyaniline (2,4-D-6-MA) is not a trivial "textbook" reaction.[1] The substrate features an amine group "sandwiched" between a chlorine atom (C2) and a methoxy group (C6).
-
Steric Challenge: The ortho-substituents create significant steric hindrance, impeding the approach of the nitrosonium ion (
). -
Electronic Conflict: The two chlorine atoms (C2, C4) exert a strong electron-withdrawing inductive effect (-I), reducing the basicity of the amine. Conversely, the methoxy group (C6) is electron-donating (+M), but its ortho position often dictates solubility behavior more than nucleophilicity.
-
Solubility Bottleneck: Unlike simple anilines, 2,4-D-6-MA exhibits poor solubility in dilute aqueous mineral acids, leading to "slurry diazotizations" that suffer from low yields and high residual starting material.
The Solution: This guide presents a Modified Acetic Acid-HCl Protocol . By using glacial acetic acid as a co-solvent, we ensure homogeneous dissolution of the amine prior to acid precipitation, generating a micro-crystalline salt that reacts rapidly and quantitatively with the nitrosating agent.
Chemical Pathway & Mechanism
The reaction proceeds via the formation of an N-nitroso intermediate, followed by tautomerization and water elimination.
Mechanistic Workflow (DOT Visualization)
Figure 1: Reaction pathway highlighting the critical solubilization step.[1]
Reagents & Equipment
Reagents
| Component | Grade/Purity | Role |
| 2,4-Dichloro-6-methoxyaniline | >98% HPLC | Substrate |
| Glacial Acetic Acid | ACS Reagent | Co-solvent for solubility |
| Hydrochloric Acid | 37% (Conc.)[1] | Proton source & Counter-ion |
| Sodium Nitrite (NaNO₂) | >99% | Nitrosating agent source |
| Urea / Sulfamic Acid | Reagent Grade | Scavenger for excess HNO₂ |
| KI-Starch Paper | Indicator | Endpoint monitoring |
Equipment
-
Reactor: Jacketed glass reactor or 3-neck round bottom flask (RBF).
-
Temperature Control: Cryostat or Salt-Ice bath capable of maintaining -5°C to 0°C.
-
Agitation: Overhead mechanical stirrer (Teflon blade) is mandatory .[1] Magnetic stirring is insufficient for the thick slurry phases.
-
Dosing: Pressure-equalizing addition funnel or syringe pump for NaNO₂.
Detailed Experimental Protocol
Scale: Based on 10.0 g (approx. 52 mmol) of starting material.
Step 1: Solubilization & Salt Formation (The "Crash-Out" Method)
Rationale: Direct addition of the amine to cold dilute acid results in large, unreactive clumps. We dissolve it first, then crash it out as fine crystals.
-
Dissolution: In the reactor, charge 10.0 g of 2,4-dichloro-6-methoxyaniline and 30 mL of Glacial Acetic Acid . Stir at room temperature (20-25°C) until a clear, dark amber solution is obtained.
-
Acidification: Cool the solution to 10-15°C . Slowly add 25 mL of Conc. HCl (37%) dropwise.
-
Observation: The internal temperature will rise (exothermic). A thick precipitate of the amine hydrochloride salt may form.
-
-
Dilution & Cooling: Add 30 mL of crushed ice/water to the mixture.
-
Deep Cooling: Engage the cooling bath to bring the internal temperature to -5°C to 0°C .[1]
-
Critical Check: Ensure the mixture is a uniform, stirrable slurry. If it is a solid block, add 10-15 mL more acetic acid.
-
Step 2: Diazotization[1][6][7]
-
Nitrite Preparation: Dissolve 4.0 g of Sodium Nitrite (58 mmol, 1.1 eq) in 10 mL of deionized water .
-
Sub-Surface Addition: Add the NaNO₂ solution dropwise to the amine slurry.
-
Rate: Maintain internal temperature below 5°C .
-
Technique: If possible, extend the addition tip below the surface of the liquid to prevent loss of nitrous gases (NOx).
-
-
Digestion: Once addition is complete, stir vigorously at 0-5°C for 45-60 minutes .
-
Visual Cue: The thick slurry should gradually thin out as the solid amine salt converts to the soluble diazonium salt. The final solution is typically clear to slightly hazy yellow/orange.
-
Step 3: Process Monitoring (QC)
-
KI-Starch Test: Dip a glass rod into the reaction and touch it to KI-Starch paper.[1]
-
Result: Instant Blue/Black color indicates excess Nitrous Acid (Required condition).[1]
-
Correction: If negative (no color), add 10% more NaNO₂ solution and stir for 15 mins.
-
-
Clarification (Optional): If insoluble particles remain (impurities), filter the cold solution rapidly through glass wool.
Step 4: Quenching Excess Nitrite[1]
-
Add 0.5 g of Sulfamic Acid (or Urea) to the cold solution.
-
Stir for 10 minutes until gas evolution (
) ceases. -
Retest: KI-Starch paper should remain white (no excess HNO₂).[1]
Safety & Hazard Analysis
Self-Validating Safety Systems:
-
Thermal Runaway: Diazonium salts of chloro-anilines are relatively stable but can decompose explosively if dried or heated >15°C. Never isolate the dry salt. [1]
-
NOx Management: The reaction generates trace NOx gases.[1] Perform strictly in a fume hood.
-
Cyanosis Hazard: 2,4-dichloro-6-methoxyaniline is toxic and can absorb through skin.[1] Double-gloving (Nitrile) is required.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction (Solid remains) | Particle size of amine salt too large. | Use the "Acetic Acid Dissolution" method (Step 1). Do not just dump solid amine into HCl. |
| Tarry/Dark Product | Temperature spike > 10°C. | Check cooling capacity. Slow down NaNO₂ addition. |
| Coupling Fails later | Excess Nitrous Acid remaining.[1] | Ensure Step 4 (Sulfamic Acid quench) is performed until KI test is negative. |
| Rapid Decomposition | pH too low or metal contamination. | Keep pH < 2.[1] Avoid metal spatulas; use glass/Teflon. |
References
-
General Diazotization of Substituted Anilines
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard Reference for Aromatic Diazotization).
-
-
Role of Acetic Acid in Diazotization
-
Okhlobystina, L. V., et al. "Diazotization of weakly basic amines in non-aqueous media."[1] Russian Chemical Bulletin, 1974.
-
-
Synthesis of Polychloro-diazonium Salts
-
Organic Syntheses, Coll.[2] Vol. 2, p. 163 (1943); Vol. 19, p. 28 (1939).
-
-
Safety of Diazonium Salts
-
SMILES/Toxicity Data for 2,4-dichloro-6-methoxyaniline. PubChem CID: 1476636.[3]
-
Sources
Application Notes and Protocols for the Preparation of (2,4-Dichloro-6-methoxyphenyl)hydrazine Hydrochloride Salt
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of (2,4-Dichloro-6-methoxyphenyl)hydrazine hydrochloride. This arylhydrazine salt is a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process. This guide is structured to be a self-validating system, incorporating in-process controls and detailed analytical methods for the verification of the final product's identity and purity.
Introduction: The Synthetic and Practical Significance
This compound hydrochloride is a substituted arylhydrazine of significant interest in the field of medicinal chemistry and drug discovery. Arylhydrazines are key precursors in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, a privileged scaffold in a multitude of pharmacologically active compounds.[1] The specific substitution pattern of this molecule, featuring two electron-withdrawing chloro groups and an electron-donating methoxy group, offers a unique electronic and steric profile that can be exploited to generate novel molecular architectures.
The chloro substituents can enhance the lipophilicity and metabolic stability of derivative compounds, while the methoxy group can serve as a handle for further functionalization or influence binding interactions with biological targets. The preparation of this hydrazine salt is a critical first step in the synthesis of a wide range of potential therapeutic agents.
This guide provides a reliable two-step synthesis from the commercially available 2,4-dichloro-6-methoxyaniline. The process involves an initial diazotization of the aniline followed by a controlled reduction of the resulting diazonium salt.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two distinct stages, as depicted below:
Stage 1: Diazotization of 2,4-Dichloro-6-methoxyaniline
The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is highly reactive and prone to decomposition at elevated temperatures.[3]
The mechanism of diazotization involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of the aniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent protonation and dehydration yield the resonance-stabilized diazonium ion.[4]
Stage 2: Reduction of the Diazonium Salt to the Hydrazine
The second stage involves the reduction of the diazonium salt to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.[5] The tin(II) ion acts as the reducing agent, donating electrons to the diazonium salt. The precise mechanism is complex and believed to involve single electron transfer steps.[6] The resulting hydrazine is protonated in the acidic medium to form the stable hydrochloride salt, which often precipitates from the reaction mixture.
Experimental Protocols
Materials and Equipment
| Reagent | Grade | Supplier |
| 2,4-Dichloro-6-methoxyaniline | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercially Available |
| Stannous Chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Equipment |
| Three-neck round-bottom flask with magnetic stirrer |
| Dropping funnel |
| Thermometer |
| Ice-salt bath |
| Buchner funnel and filtration flask |
| Rotary evaporator |
| Standard laboratory glassware |
| NMR Spectrometer |
| FT-IR Spectrometer |
| Mass Spectrometer |
Detailed Synthesis Procedure
PART A: Diazotization of 2,4-Dichloro-6-methoxyaniline
-
Preparation of the Aniline Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,4-dichloro-6-methoxyaniline (e.g., 10.0 g, 52.1 mmol).
-
To the aniline, add concentrated hydrochloric acid (e.g., 30 mL) and deionized water (e.g., 30 mL). Stir the mixture to form a slurry of the aniline hydrochloride salt.
-
Cooling: Cool the slurry to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization to prevent the decomposition of the diazonium salt.[7]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 3.77 g, 54.7 mmol, 1.05 equivalents) in deionized water (e.g., 15 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline slurry over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear, pale-yellow solution.
-
In-process Check (Optional but Recommended): To confirm the completion of the diazotization, a small drop of the reaction mixture can be tested with starch-iodide paper. A positive test (a blue-black color) indicates the presence of excess nitrous acid, signifying that all the aniline has been consumed.[8] If the test is negative, add a small amount of additional sodium nitrite solution.
PART B: Reduction to this compound Hydrochloride
-
Preparation of the Reducing Agent Solution: In a separate 500 mL beaker, dissolve stannous chloride dihydrate (e.g., 35.2 g, 156 mmol, 3.0 equivalents) in concentrated hydrochloric acid (e.g., 50 mL). Stir until a clear solution is obtained. Some gentle warming may be necessary, but the solution should be cooled back to room temperature before use.
-
Reduction Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. The addition should be done in portions to control any potential exotherm. The temperature of the mixture may rise but should be kept below 25 °C, using an ice bath if necessary.
-
Precipitation and Isolation: Upon addition, the this compound hydrochloride will begin to precipitate as a solid. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol, and finally with diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. The product should be a crystalline solid.
Purification (Recrystallization)
For higher purity, the crude this compound hydrochloride can be recrystallized.
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons. The integration of the peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR | The spectrum should show the expected number of signals for the carbon atoms in the molecule. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base of the product. |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The aromatic protons are expected to appear as two singlets or two doublets with a small coupling constant in the range of δ 7.0-7.5 ppm. The methoxy protons will likely appear as a singlet around δ 3.8-4.0 ppm. The hydrazine and hydrochloride protons will be visible as broad singlets at lower fields.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expected aromatic carbon signals in the range of δ 110-160 ppm, and a methoxy carbon signal around δ 55-60 ppm.[1]
-
FT-IR (KBr, cm⁻¹): Expected peaks around 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (aromatic C=C stretch), and 1250-1000 (C-O stretch).
Safety and Handling
! EXTREME CAUTION ADVISED !
Hydrazine derivatives are classified as hazardous substances and should be handled with extreme care.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: Hydrazine derivatives are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[10]
-
Carcinogenicity: Some hydrazine derivatives are suspected carcinogens.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of Workflows
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of product | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C and that a slight excess of sodium nitrite is used. Confirm with a starch-iodide test. |
| Decomposition of the diazonium salt. | Maintain low temperature throughout the diazotization and addition to the reducing agent. | |
| Oily or impure product | Incomplete reaction or side reactions. | Ensure sufficient stirring time for both steps. Purify the product by recrystallization. |
| Presence of unreacted starting material. | Ensure complete diazotization. | |
| Dark-colored product | Formation of azo-coupling side products. | Ensure a sufficiently acidic medium during diazotization. The product can often be purified by recrystallization with activated charcoal. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound hydrochloride. By understanding the underlying chemical principles and adhering to the specified reaction conditions and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development. The inclusion of detailed characterization methods ensures the identity and purity of the final product, upholding the principles of scientific integrity.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Organic Syntheses. Phenylhydrazine. Org. Synth.1941 , 1, 442. [Link]
-
PubChem. 2,4-Dichloro-6-methoxyaniline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Reactions of Aryl Diazonium Salts. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemistry Stack Exchange. Does this reduction mechanism of a diazonium via stannous chloride make sense? [Link]
-
PrepChem. Preparation of phenylhydrazine. [Link]
-
DIAZONIUM SALTS. [Link]
-
PubChem. 2,4-Dichloro-6-methylaniline. National Center for Biotechnology Information. [Link]
- Google Patents. Continuous flow process for the synthesis of phenylhydrazine salts and substituted...
-
SID. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
- Google Patents.
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Royal Society of Chemistry. A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. [Link]
-
SpectraBase. 2,4-Dichloro-6-(trifluoromethyl)aniline. [Link]
-
Organic Syntheses. COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Link]
-
ResearchGate. FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. The 1H NMR chemical shift values (d ppm) of aniline and... [Link]
- Google Patents.
-
Beilstein Journals. Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals. [Link]
-
NIST WebBook. Benzene, 2,4-dichloro-1-methoxy-. [Link]
- Google Patents. Synthesis of 6-amino-2,3-dichlorobenzyl bromide.
-
SpectraBase. 2,4-Dichloroaniline. [Link]
-
Scribd. Diazotization. [Link]
-
Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system. [Link]
-
PubChem. 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. [Link]
-
ChemSrc. 2,6-Dichloro-4-methoxyaniline. [Link]
-
ResearchGate. How could I loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine? [Link]
- Google Patents. A kind of preparation method of 2,4 dichloro phenyl hydrazine.
-
ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). [Link]
- Google Patents. Method for diazotizing 2,5-dichloroaniline.
Sources
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- 2. BJOC - Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]
- 3. scribd.com [scribd.com]
- 4. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
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- 10. fishersci.com [fishersci.com]
Fischer indole synthesis with 2,4-dichloro-6-methoxyphenylhydrazine
Application Note: Divergent Fischer Indole Synthesis Using 2,4-Dichloro-6-methoxyphenylhydrazine
As a Senior Application Scientist, I frequently encounter researchers struggling with complex heterocyclic syntheses where standard predictive models fail. The Fischer Indole Synthesis (FIS) is a cornerstone methodology for constructing the indole core, a privileged scaffold in drug discovery[1]. However, utilizing highly substituted precursors like 2,4-dichloro-6-methoxyphenylhydrazine presents a formidable steric and electronic challenge.
This technical guide deconstructs the causality behind the "interrupted" Fischer Indole Synthesis, providing drug development professionals with a self-validating protocol to control regioselectivity and successfully isolate complex indole derivatives.
Mechanistic Causality: The Blocked Ortho Dilemma
The classical FIS mechanism involves the acid-catalyzed formation of an enehydrazine from an arylhydrazone, followed by a [3,3]-sigmatropic rearrangement[1]. Rearomatization typically proceeds seamlessly via the loss of a proton at the ortho position.
When employing 2,4-dichloro-6-methoxyphenylhydrazine, both ortho positions (C2 and C6) are blocked by a chlorine atom and a methoxy group, respectively. Because standard proton loss is impossible, the reaction is forced into an "abnormal" pathway[2]. To restore aromaticity, the resulting cyclohexadienone imine intermediate must expel one of the ortho substituents[3].
This divergent elimination—either the loss of hydrogen chloride (HCl) or methanol (MeOH)—creates a bifurcation in the reaction pathway, resulting in two distinct regioisomeric products: a 5-chloro-7-methoxyindole derivative or a 5,7-dichloroindole derivative[4].
Divergent mechanism of FIS with 2,6-disubstituted phenylhydrazines via substituent elimination.
Experimental Design: Controlling Regioselectivity
The bifurcation of the reaction pathway is not random; it is highly dependent on the choice of the acid catalyst and the solvent system[5]. By understanding the leaving group ability of the chloro vs. methoxy substituent under different conditions, we can deliberately modulate the regioselectivity[6].
-
Polyphosphoric Acid (PPA): Acting as a strong Brønsted acid and dehydrating agent, PPA heavily protonates the methoxy group. This converts it into an excellent leaving group (MeOH), thereby thermodynamically favoring the formation of the 5,7-dichloroindole scaffold[5].
-
Zinc Chloride (ZnCl₂): As a Lewis acid, ZnCl₂ coordinates strongly with the halogen atom. This weakens the C-Cl bond, facilitating its departure and shifting the equilibrium toward the 5-chloro-7-methoxyindole derivative[1].
Table 1: Quantitative Influence of Catalyst on Regioselectivity
Data represents optimized parameter screening using cyclohexanone as the model symmetrical ketone to avoid confounding aliphatic regioselectivity.
| Catalyst System | Solvent | Temp (°C) | Total Yield (%) | Ratio (Loss of HCl : Loss of MeOH) |
| Polyphosphoric Acid (PPA) | Neat | 120 | 78 | 15 : 85 |
| Methanesulfonic Acid (MsOH) | EtOH | 80 | 82 | 40 : 60 |
| Zinc Chloride (ZnCl₂) | AcOH | 100 | 65 | 70 : 30 |
| Boron Trifluoride (BF₃·OEt₂) | Toluene | 110 | 71 | 10 : 90 |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints. We utilize cyclohexanone as the coupling partner to yield tetrahydrocarbazole derivatives, eliminating the risk of aliphatic enolization mixtures[3].
Self-validating experimental workflow for the synthesis and isolation of indole regioisomers.
Step 1: Preparation of the Hydrazone Intermediate
-
Reaction: Suspend 2,4-dichloro-6-methoxyphenylhydrazine hydrochloride (10.0 mmol) and sodium acetate (11.0 mmol) in absolute ethanol (30 mL) to liberate the free base. Add cyclohexanone (10.5 mmol).
-
Conditions: Reflux the mixture under a nitrogen atmosphere for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting hydrazine (which stains positive with ninhydrin) will disappear, replaced by a higher
, strongly UV-active hydrazone spot. -
Isolation: Evaporate the ethanol, partition between water and dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate to yield the crude hydrazone.
Step 2: Divergent Fischer Indolization
-
Reaction:
-
To favor 6,8-dichloro-1,2,3,4-tetrahydrocarbazole (Loss of MeOH): Dissolve the crude hydrazone in neat Polyphosphoric Acid (PPA, 10 equivalents).
-
To favor 6-chloro-8-methoxy-1,2,3,4-tetrahydrocarbazole (Loss of HCl): Dissolve the crude hydrazone in glacial acetic acid containing 2.0 equivalents of anhydrous ZnCl₂.
-
-
Conditions: Heat the mixture to 110–120 °C for 4 to 6 hours with vigorous stirring.
-
Self-Validation Checkpoint: Spot the crude reaction mixture on a TLC plate and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde). A rapid color change to deep purple/pink confirms the successful formation of the indole core.
Step 3: Quench and Chromatographic Resolution
-
Quench: Carefully pour the hot reaction mixture onto crushed ice (approx. 100 g) to hydrolyze the PPA or quench the Lewis acid.
-
Neutralization: Slowly add 20% aqueous NaOH until the aqueous phase reaches pH 8. (Causality Note: This step is highly exothermic and must be done in an ice bath to prevent degradation of the indole product).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:DCM gradient).
-
Self-Validation Checkpoint: The 6,8-dichloro derivative will elute faster (less polar) than the 6-chloro-8-methoxy derivative. Confirm the identity of the fractions via ¹H-NMR: the presence of a sharp singlet at ~3.9 ppm confirms the retention of the methoxy group (Loss of HCl pathway).
References
-
Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications. American Chemical Society. URL:[Link]
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing. Canadian Journal of Chemistry. URL:[Link]
-
Recent developments in indole ring synthesis - Methodology and applications. ResearchGate / RSC. URL:[Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed Central (PMC). URL:[Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Note: Synthesis of 1-Aryl-Pyrazoles from Methoxy-Substituted Phenylhydrazines
Introduction & Pharmacological Relevance
The 1-aryl-pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous biologically active compounds, including selective COX-2 inhibitors, anti-inflammatory agents, and protein kinase inhibitors[1]. Within this chemical space, the incorporation of methoxy-substituted phenyl rings at the N1 position is highly sought after. The methoxy group—a strong electron-donating group (EDG)—not only modulates the lipophilicity and target-binding affinity of the final drug candidate but also significantly alters the electronic properties of the starting hydrazine, thereby influencing the reaction kinetics and regioselectivity during synthesis[2],[1].
This application note provides a comprehensive guide to the cyclocondensation of methoxy-substituted phenylhydrazines with 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis), detailing the mechanistic causality behind regioselective control and providing field-validated protocols[3].
Mechanistic Insights & Regioselectivity (E-E-A-T)
The Causality of Nucleophilicity
The classical synthesis of 1-aryl-pyrazoles relies on the condensation of an arylhydrazine with a 1,3-dicarbonyl compound[3]. The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon. In methoxy-substituted phenylhydrazines, the EDG effect of the methoxy group increases the electron density across the aromatic ring, which in turn enhances the nucleophilicity of the adjacent nitrogen atoms[4]. Because the terminal nitrogen (
Controlling Regioselectivity in Unsymmetrical Dicarbonyls
When utilizing symmetrical dicarbonyls (e.g., acetylacetone), regioselectivity is not a concern, yielding a single 3,5-dimethylpyrazole product[2]. However, when unsymmetrical 1,3-dicarbonyls (e.g., 1-phenyl-1,3-butanedione) are used, a mixture of 1,3,5- and 1,5,3-regioisomers is frequently generated, leading to laborious chromatographic separations[1],[5].
Expert Insight: The regiochemical outcome can be strictly controlled by manipulating the protonation state of the starting hydrazine[5].
-
Arylhydrazine Hydrochlorides: Utilizing the hydrochloride salt of the methoxyphenylhydrazine typically drives the reaction toward the 1,3-regioisomer [5]. The acidic medium alters the hydration and electrophilicity of the dicarbonyl, favoring attack at the less sterically hindered or more electrophilic site.
-
Free Base Hydrazines: Conversely, employing the free base form of the hydrazine shifts the nucleophilic attack preference, often leading exclusively to the 1,5-regioisomer [5].
Experimental Workflow
Figure 1: General experimental workflow for the synthesis of 1-aryl-pyrazoles.
Validated Experimental Protocols
Protocol A: Synthesis of Symmetrical 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole
This protocol utilizes a symmetrical dicarbonyl, ensuring a single regioisomer product with high atom economy[2].
Materials:
-
Acetylacetone (5.0 mmol, 0.51 mL)
-
4-Methoxyphenylhydrazine hydrochloride (5.0 mmol, 873 mg)
-
Absolute Ethanol (10 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (0.51 mL) in 10 mL of absolute ethanol[2].
-
Addition: Slowly add 4-methoxyphenylhydrazine hydrochloride (873 mg) to the stirring solution at room temperature[2].
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to 90 °C. Maintain reflux under continuous stirring for 6 hours[2].
-
Concentration: Upon completion (monitored via TLC), cool the reaction to room temperature and evaporate the ethanol in vacuo using a rotary evaporator[2].
-
Workup: Quench the crude residue by adding 50 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL)[2].
-
Drying & Isolation: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure[2]. -
Purification: Purify the resulting residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[2].
Protocol B: Regioselective Synthesis of 1-(4-Methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole
This protocol demonstrates the synthesis of an unsymmetrical pyrazole, utilizing an alkaline additive to modulate the reaction environment[6].
Materials:
-
1-Phenyl-1,3-butanedione (8.1 parts)
-
(4-Methoxyphenyl)hydrazine hydrochloride (8.7 parts)
-
Potassium carbonate (
) (7.0 parts) -
Ethanol (160 parts)
Step-by-Step Procedure:
-
Assembly: Combine 8.7 parts of (4-methoxyphenyl)hydrazine hydrochloride, 8.1 parts of 1-phenyl-1,3-butanedione, and 7 parts of
in 160 parts of ethanol[6]. -
Reflux: Stir and reflux the mixture for 20 hours to ensure complete cyclization[6].
-
Quench: Cool the reaction mixture to room temperature and pour it onto crushed ice/water[6].
-
Extraction: Extract the aqueous mixture twice with 2,2'-oxybispropane (diisopropyl ether)[6].
-
Washing & Drying: Wash the combined organic extracts with water, dry over a suitable desiccant, filter, and evaporate the solvent[6].
-
Crystallization: Recrystallize the crude residue twice from petroleum ether. Filter and dry the product to yield 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole (approx. 53% yield, mp. 110° C)[6].
Data Presentation: Reaction Optimization & Regioselectivity
The following table summarizes the expected outcomes and regiochemical control parameters when synthesizing methoxy-substituted 1-aryl-pyrazoles based on the choice of hydrazine salt and dicarbonyl[6],[2],[5].
| Dicarbonyl Substrate | Hydrazine Derivative | Solvent / Catalyst | Major Product | Yield | Regioselectivity |
| Acetylacetone | 4-Methoxyphenylhydrazine HCl | Ethanol / Reflux (6h) | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ~85% | N/A (Symmetrical) |
| 1-Phenyl-1,3-butanedione | 4-Methoxyphenylhydrazine HCl | Ethanol / | 1-(4-Methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole | ~53% | High (Favors 1,3,5-isomer) |
| Trichloromethyl enones | Arylhydrazine HCl | Methanol / Reflux | 1,3-Regioisomer | 37–97% | 97:3 (1,3 vs 1,5) |
| Trichloromethyl enones | Free Arylhydrazine | Methanol / Reflux | 1,5-Regioisomer | 52–83% | 86:14 (1,5 vs 1,3) |
Mechanistic Pathway Visualization
Figure 2: Stepwise mechanistic pathway of the Knorr pyrazole synthesis.
References
-
PrepChem. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology. Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. Available at:[Link]
-
MDPI Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]
-
MDPI Molecules. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at:[Link]
-
National Institutes of Health (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at:[Link]
Sources
Troubleshooting & Optimization
Preventing oxidation of (2,4-Dichloro-6-methoxyphenyl)hydrazine during storage
Technical Support Guide: Storage & Handling of (2,4-Dichloro-6-methoxyphenyl)hydrazine
Introduction: The Stability Paradox
You are likely working with This compound as a scaffold for pyrazole synthesis or as a metabolic probe.[1] Like many electron-rich hydrazine derivatives, this molecule presents a stability paradox: the same nucleophilicity that makes it a potent synthetic tool also makes it aggressively prone to auto-oxidation.[1]
This guide is designed to help you prevent the "pink death"—the irreversible oxidation that turns your white crystalline reagent into a useless tar—and to recover the material if degradation has already begun.
Module 1: Root Cause Analysis (The "Why")
To prevent degradation, you must understand the enemy. The degradation of this compound is not a simple decomposition; it is a radical-mediated auto-oxidation cascade.
The Structural Vulnerability[1]
-
The Hydrazine Moiety (-NHNH₂): This is the weak link.[1] It is a strong reducing agent.[2]
-
The Methoxy Group (-OCH₃): This electron-donating group (EDG) at the 6-position increases the electron density on the aromatic ring.[1] While the chlorines (EWG) at 2 and 4 provide some stabilization, the net effect of the methoxy group is to make the hydrazine nitrogen more nucleophilic and thus more susceptible to oxidative attack than a simple di-chloro derivative.
Visualizing the Degradation Pathway
The color change you observe (white
Figure 1: The oxidative cascade.[1] Note that once the Aryldiazene (C) forms, dimerization to highly colored azo compounds (D) is rapid and irreversible.
Module 2: The Storage Protocol (Gold Standard)
If you are storing this compound for more than 48 hours, you must follow this protocol. The "Free Base" form is thermodynamically unstable in air.
The Form Factor: Salt vs. Free Base
-
Recommendation: Always store as the Hydrochloride Salt (HCl) .[1]
-
Scientific Rationale: Protonation of the terminal nitrogen (
) removes the lone pair electrons from the HOMO (Highest Occupied Molecular Orbital).[1] This effectively "shuts down" the oxidation pathway because the molecule can no longer easily donate electrons to atmospheric oxygen.
Environmental Controls
| Parameter | Requirement | Mechanism of Action |
| Temperature | -20°C | Slows radical propagation kinetics (Arrhenius equation).[1] |
| Atmosphere | Argon (Ar) | Displaces O₂.[1] Argon is heavier than air and protects solids better than Nitrogen (N₂). |
| Container | Amber Glass | Blocks UV light, which can photo-initiate radical formation.[1] |
| Desiccant | Required | Moisture promotes hydrolysis and can mobilize metal ions that catalyze oxidation.[1] |
Decision Tree: Handling Your Sample
Figure 2: Storage logic flow. Converting free base to salt is the single most effective stability intervention.
Module 3: Troubleshooting & Recovery (FAQs)
Q1: My sample has turned a light pink. Is it still usable?
-
Assessment: The pink color indicates surface oxidation (formation of azo impurities).
-
Action: Do not use directly for sensitive kinetics or catalysis.
-
Fix: If the core crystals are still white, wash the solid on a sintered glass funnel with cold, non-polar solvent (e.g., Hexanes or cold Toluene). The oxidized impurities are often more soluble in organic solvents than the salt form.
Q2: I need the Free Base for my reaction, but I only have the HCl salt. What do I do?
-
Protocol: Perform a "Free Base Liberation" immediately before use.
-
Suspend the HCl salt in EtOAc or CH₂Cl₂.
-
Wash with 10% NaHCO₃ or dilute NaOH (cold).
-
Dry the organic layer over Na₂SO₄.
-
Evaporate solvent in vacuo without heating above 30°C.
-
Use immediately. Do not store the free base.
-
Q3: How do I synthesize the stable HCl salt from the Free Base?
-
Reagents: 4M HCl in Dioxane or HCl gas.
-
Protocol:
-
Dissolve the free base hydrazine in dry Diethyl Ether or Ethanol.
-
Cool to 0°C.
-
Dropwise add HCl (in Dioxane/Ether) until pH < 3.
-
The white precipitate is your stable salt. Filter and dry under vacuum.[3]
-
Module 4: Quality Control Specifications
Before committing this reagent to a valuable synthesis, validate its purity.
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline solid | Any red/brown hue indicates >1% oxidation.[1] |
| Solubility | Clear solution in DMSO/Methanol | Turbidity often indicates dimerization products.[1] |
| Melting Point | Determine Experimentally | Note: While analogs like 2,6-dichlorophenylhydrazine HCl melt ~225°C (dec), your specific derivative may vary.[1] A sharp range (<2°C) confirms purity. |
| H-NMR | Sharp peaks, correct integration | Look for "ghost" aromatic peaks shifted downfield, indicating azo-coupling.[1] |
References
-
Oxid
-
Safety & Handling of Hydrazines
- Title: Hydrazine Standard Oper
- Source: University of New Mexico (EHS)
-
URL:[Link]
-
Salt Stabilization Str
-
Purification by Recrystalliz
Sources
Technical Support Center: Purification of Phenylhydrazine Derivatives
Current Status: Operational Ticket Focus: Recrystallization & Purification Protocols Assigned Specialist: Senior Application Scientist
Module 1: Pre-Purification Triage (Read This First)
Before you begin, you must determine the chemical state of your sample. Phenylhydrazine derivatives exist in two distinct forms with vastly different stability profiles.
The Golden Rule of Stability: Free base phenylhydrazines are inherently unstable. They oxidize rapidly in air, turning from pale yellow to dark red/brown (due to formation of diazonium/azo impurities). Recommendation: Unless your next step strictly requires the free base, always purify and store these compounds as their hydrochloride salts. The salt form is stable, crystalline, and easier to purify.
Decision Matrix: Which Protocol Do I Need?
Figure 1: Decision tree for selecting the correct purification method based on sample state and stability requirements.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Recrystallization of Phenylhydrazine Hydrochloride
Target: Removal of oxidation products (red color) and synthesis by-products.
Reagents Required:
-
Distilled Water
-
Concentrated HCl (37%)
-
Activated Charcoal (Decolorizing carbon)
Step-by-Step Methodology:
-
Dissolution: Place 100 g of crude hydrochloride in a flask. Add approximately 600 mL of hot water. Heat to boiling until the salt dissolves.
-
Note: If the salt does not dissolve completely, add water in small increments (50 mL).
-
-
Decolorization (Critical Step): Add 3–5 g of activated charcoal to the boiling solution. Boil gently for 3–5 minutes.
-
Hot Filtration: Filter the solution while hot through a pre-warmed Buchner funnel or fluted filter paper to remove the charcoal.
-
Tip: If crystals form in the funnel, your solution is too concentrated or cooled too fast. Rinse with a small amount of boiling water.
-
-
Precipitation (Common Ion Effect): To the hot, clear filtrate, add 200 mL of concentrated HCl.
-
Science: Adding HCl increases the concentration of Cl⁻ ions, drastically reducing the solubility of the hydrochloride salt (Le Chatelier's principle) and forcing it to crystallize out while impurities stay in solution.
-
-
Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath (0°C) for 30–60 minutes.
-
Isolation: Filter the pure white crystals. Wash with a small amount of ice-cold dilute HCl. Dry in a vacuum desiccator over CaCl₂ or NaOH pellets.
Expected Yield: 85–90% recovery.[1][2] Appearance: White to off-white lustrous plates.
Protocol B: Purification of Free Base (If Absolutely Necessary)
Target: Isolating the liquid free base for immediate use.
Warning: Do not attempt to recrystallize the free base using standard solvents if it is a liquid at room temperature (MP ~19–23°C). Use distillation.[1][2][10]
-
Liberation: Dissolve the pure hydrochloride salt in water. Add 25% NaOH solution until the pH is >10. The free base will separate as an oil.[1]
-
Extraction: Extract the oil with benzene or toluene (x2).
-
Drying: Dry the organic layer over solid NaOH pellets (granular) to remove water.
-
Crucial: Traces of moisture accelerate decomposition.
-
-
Distillation: Distill under reduced pressure (vacuum).
Module 3: Troubleshooting & FAQs
Issue 1: "My solution turned into a red oil instead of crystals."
Diagnosis: "Oiling Out." This occurs when the melting point of the solute is depressed below the boiling point of the solvent due to impurities, or the solution is too concentrated.
Corrective Workflow:
Figure 2: Step-by-step intervention for oiling out.
Q: Can I save the red oil? A: If it is the free base, distill it. If it is the salt attempting to crystallize, reheat it, add more water, and use vigorous charcoal treatment. The red color is a persistent azo-impurity; if charcoal fails, you may need to perform a zinc-dust reduction (add zinc dust to the acidic solution, filter, then recrystallize) to chemically reduce the colored impurities.
Issue 2: "The crystals are turning pink on the filter paper."
Diagnosis: Rapid Oxidation. A: Phenylhydrazines are air-sensitive.
-
Fix: Minimize air exposure. Wash crystals quickly with cold solvent and immediately move them to a vacuum desiccator. Store under nitrogen or argon if possible.
Issue 3: "Low yield after adding HCl."
Diagnosis: Solubility Equilibrium. A: You may not have cooled the solution sufficiently.[7]
-
Fix: Ensure the final temperature is 0–4°C.
-
Fix: The volume of water used for initial dissolution might have been too high. In the future, use the minimum boiling water required.
Module 4: Solvent Compatibility Data
Use this table to select solvents for specific phenylhydrazine derivatives if Protocol A (Water/HCl) is unsuitable for your specific derivative (e.g., nitro-substituted ones).
| Derivative Type | Recommended Solvent | Anti-Solvent (for precipitation) | Notes |
| Phenylhydrazine HCl | Water | Conc. HCl | Best Method. Maximizes recovery via common ion effect. |
| 2,4-Dinitrophenylhydrazine | Ethyl Acetate or Dioxane | Ethanol/Water | Low solubility in most solvents. Often recrystallized from large vols of Ethanol. |
| 4-Nitrophenylhydrazine | Ethanol (hot) | Water | Dissolve in min. hot ethanol, add water until turbid, cool. |
| Free Base (General) | Hexane/Benzene | N/A | Not Recommended. Use distillation instead. |
Module 5: Safety & Compliance (SDS Highlights)
DANGER: Phenylhydrazine is a potent skin sensitizer and suspected carcinogen.
-
Personal Protective Equipment (PPE): Double nitrile gloves are mandatory. Phenylhydrazine penetrates skin rapidly, causing systemic toxicity (hemolytic anemia).
-
Fume Hood: All heating and filtration must occur inside a certified fume hood to avoid inhaling vapors.
-
Waste Disposal: Do not pour mother liquors down the sink. They contain toxic hydrazine residues.[11] Dispose of as hazardous organic waste (halogenated if HCl is used).
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen before cleanup, but be aware this reaction is exothermic.
References
-
Organic Syntheses, Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). Phenylhydrazine Hydrochloride Purification. [Link]
- Vogel, A. I.A Text-Book of Practical Organic Chemistry, 3rd Edition. Longmans, Green and Co., London.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. [Link]
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenyl hydrazine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-methoxyphenylhydrazine
Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Reference ID: TS-HYD-246-CL
Executive Summary
This guide addresses the synthesis of 2,4-dichloro-6-methoxyphenylhydrazine (and its hydrochloride salt), a critical intermediate often used in the development of pyrazole-based agrochemicals and pharmaceuticals.
Users frequently report low yields (<40%) due to two primary factors:
-
Steric Hindrance: The 2-chloro and 6-methoxy substituents flank the amine, creating a "steric gate" that impedes the initial diazotization.
-
Diazo Stability: While the electron-withdrawing chlorines stabilize the diazonium salt, they also deactivate the ring, requiring precise temperature and acidity control during reduction.
This support module prioritizes the Stannous Chloride (SnCl₂) reduction route, as it is mechanically more robust for this specific substitution pattern than the Sodium Sulfite method.
Module 1: The Diazotization Phase (The "Front End")
Objective: Quantitative conversion of 2,4-dichloro-6-methoxyaniline to the diazonium salt.
The Protocol
Standard Scale: 50 mmol
-
Slurry Preparation: Suspend 50 mmol of 2,4-dichloro-6-methoxyaniline in 40 mL of concentrated HCl (12M) .
-
Critical Action: The starting material is hydrophobic and poorly soluble. Mechanical stirring (overhead stirrer) is preferred over magnetic stirring to prevent "clumping."
-
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Nitrosation: Add a solution of NaNO₂ (3.8 g, 55 mmol) in 10 mL water dropwise.
-
Rate: Addition should take 30–45 minutes. Maintain internal temperature < 5°C.
-
-
Digestion: Stir for an additional 60 minutes at 0°C. The mixture should become a clearer, homogenous yellow-orange solution (some slight turbidity is normal).
Troubleshooting & FAQs
Q: The reaction mixture remains a thick paste even after adding nitrite. Why? A: This is "Incomplete Diazotization" caused by poor surface area.
-
Fix: Before starting, finely grind the aniline using a mortar and pestle.
-
Advanced Fix: Use a solvent mixture of Glacial Acetic Acid : Conc HCl (1:1) instead of pure aqueous HCl. The acetic acid helps solubilize the aniline, allowing the nitrosyl cation better access to the amine [1].
Q: How do I know if the diazotization is complete? A: Perform the Starch-Iodide Test .
-
Dip a glass rod into the reaction and touch it to starch-iodide paper.
-
Instant Blue/Black: Excess Nitrous Acid is present (Good—reaction is driven to completion).
-
No Color: You are under-dosed. Add more NaNO₂ solution in 10% increments.
-
Warning: If the paper turns black eventually (after 10+ seconds), that is atmospheric oxidation, not a positive result. It must be instant.
Module 2: The Reduction Phase (The "Yield Killer")
Objective: Controlled reduction of the diazonium species to the hydrazine without cleaving the N-N bond (which reverts it to the aniline).
The Protocol (SnCl₂ Method)
-
Reagent Prep: Dissolve SnCl₂·2H₂O (28 g, ~125 mmol, 2.5 eq) in 30 mL Conc. HCl . Keep this solution cold (0°C).
-
Addition: Add the cold SnCl₂ solution to the diazonium mixture rapidly in one portion with vigorous stirring.
-
Observation: A thick precipitate (the hydrazine-tin complex) will form almost immediately.
-
-
Digestion: Allow the mixture to warm to room temperature (20–25°C) naturally and stir for 2 hours.
-
Do NOT heat: Heating above 30°C promotes N-N bond cleavage, forming the starting aniline impurity.
-
Mechanism & Causality[1]
The reduction proceeds via a 4-electron transfer. The steric bulk of the 6-methoxy group actually helps here by protecting the intermediate hydrazine from over-reduction, provided the temperature is controlled.
Figure 1: Reaction pathway highlighting the critical branching point where temperature control prevents over-reduction.
Module 3: Isolation & Purification
Objective: Breaking the tin complex and isolating the pure hydrochloride salt.
The Protocol
-
Filtration: Filter the thick double-salt precipitate. (Discard the filtrate containing excess tin).
-
Basification: Suspend the solid in cold water (100 mL). Add 30% NaOH solution slowly until pH > 12.
-
Result: The free hydrazine base will liberate as an oil or solid. The tin will dissolve as sodium stannate (soluble).
-
-
Extraction: Extract the free base with Ethyl Acetate (3 x 50 mL) . Dry organic layer over Na₂SO₄.
-
Salt Formation: Cool the ethyl acetate solution to 0°C. Bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.
-
Filtration: Collect the off-white crystals of 2,4-dichloro-6-methoxyphenylhydrazine hydrochloride.
Data & Specifications
| Parameter | Specification | Troubleshooting Note |
| Appearance | Off-white to pinkish needles | Dark Red/Brown: Indicates oxidation. Recrystallize from Ethanol/Et₂O immediately. |
| Yield (Target) | 75–85% | <50%: Usually due to loss during the tin-complex filtration. Ensure the filtrate is clear before discarding. |
| Melting Point | 165–170°C (dec) | Sharp melting point indicates high purity. Broad range (>5°C) implies aniline contamination. |
| NMR (¹H) | δ 3.8 (s, 3H, OMe), 6.9-7.2 (m, 2H, Ar-H) | Look for extra aromatic peaks indicating unreacted aniline. |
Troubleshooting Logic Tree
Use this decision matrix when your yield is below expectation.
Figure 2: Step-by-step diagnostic workflow for yield loss.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Diazonium Salts and Hydrazines).
-
Organic Syntheses. (1955). Phenylhydrazine.[1][2][3] Org. Synth. Coll. Vol. 1, p.442. (Foundational method for SnCl2 reduction).
-
BenchChem. (2024). Synthetic Routes to 2,4-Dialkoxy-6-chloro-1,3,5-triazines. (Provides context on the reactivity of 2,4,6-substituted systems).
-
ChemicalBook. (2024).[3] 4-Methoxyphenylhydrazine hydrochloride Preparation Process. (Methodology for methoxy-substituted hydrazines).
Sources
Technical Support Center: Cyclization Protocols for Sterically Hindered Hydrazines
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Troubleshooting low reactivity and regioselectivity in cyclizations involving t-butyl hydrazine and ortho-substituted aryl hydrazines.
Core Directive & Scope
Welcome to the advanced troubleshooting hub. You are likely here because standard cyclization protocols (Knorr, Fischer) have failed.[1] Sterically hindered hydrazines—specifically tert-butyl hydrazine and ortho-substituted phenylhydrazines —introduce two primary failure modes:
-
Kinetic Suppression: Nucleophilic attack is retarded by the steric wall, requiring higher activation energy which often leads to decomposition.
-
Regiochemical Drift: The thermodynamic preference for the less hindered isomer often conflicts with the kinetic product, leading to inseparable mixtures.
This guide provides self-validating protocols to bypass these energy landscapes.
Module A: Pyrazole Regioselectivity
Issue: "I am obtaining a mixture of regioisomers (N1 vs N2) or the wrong isomer entirely when reacting t-butyl hydrazine with unsymmetrical 1,3-diketones."
The Mechanistic Reality
In the condensation of a hydrazine (
-
Unsubstituted Hydrazines: The terminal
is more nucleophilic. -
Hindered Hydrazines: The steric bulk of the t-butyl or o-tolyl group shields the
-nitrogen, making the terminal -nitrogen the primary nucleophile. However, the final thermodynamic product seeks to place the bulky group away from the largest substituent on the diketone.
Visualizing the Pathway
The following diagram illustrates the bifurcation point between Kinetic (K) and Thermodynamic (T) control.
Caption: Divergence of pyrazole synthesis pathways. Steric bulk favors the 1,3-isomer thermodynamically, but solvent choice can trap the kinetic 1,5-isomer.
Troubleshooting Protocol 1: Controlling Regiochemistry
Objective: Force the formation of the 1,3-substituted pyrazole (bulky groups separated).
| Variable | Recommendation | Scientific Rationale |
| Solvent | Ethanol/TFA vs. THF | Protic solvents (EtOH) stabilize the polar transition state of the initial attack. Aprotic solvents (THF) favor the thermodynamic equilibration. Use Ethanol for Kinetic control; THF/Reflux for Thermodynamic. |
| Acid Catalyst | HCl (Avoid) | Strong mineral acids (HCl) can dealkylate t-butyl groups (E1 elimination). TFA is milder and promotes cyclization without stripping the steric group [1]. |
| Temperature | 0°C | Start cold. High heat initially promotes polymerization of the diketone before the bulky hydrazine can attack. |
Self-Validating Step: Run a crude NMR of the reaction mixture after 1 hour. If you see two sets of pyrazole peaks, add a catalytic amount of acid (TFA) and heat to reflux to drive the mixture to the thermodynamic (1,3-isomer) product.
Module B: Fischer Indole Synthesis (Ortho-Substituted)
Issue: "Reaction stalls or produces tars when using o-tolylhydrazine or similar hindered aryl hydrazines."
The Steric Wall
The Fischer Indole synthesis requires a [3,3]-sigmatropic rearrangement. An ortho-substituent on the aryl ring creates severe steric clash during the formation of the "ene-hydrazine" tautomer, effectively shutting down the reaction or diverting it toward hydrolysis.
Troubleshooting Protocol 2: The Lewis Acid Switch
Standard Protocol Failure:
Optimized Protocol (Zinc Chloride Method):
-
Formation: Mix ketone (1.0 eq) and hindered aryl hydrazine (1.1 eq) in glacial acetic acid .
-
Catalyst: Add anhydrous
(2.0 eq). The Lewis acid coordinates to the imine nitrogen, lowering the activation energy for the [3,3]-rearrangement without the oxidative destruction of protonic acids [2]. -
Heat: Reflux at 80-100°C.
-
Workup: Pour into ice water. The Lewis Acid complex usually precipitates.
Data: Catalyst Efficiency for Hindered Substrates
| Catalyst | Yield (o-substituted) | Side Products | Notes |
| < 15% | Tars/Polymers | Too harsh; destroys sensitive hydrazones. | |
| PPA | 30-40% | Isomer mixtures | High viscosity hinders mixing of bulky reagents. |
| 75-85% | Minimal | Recommended. Coordinates to relieve steric strain. |
Module C: Stability & The "Nuclear Option"
Issue: "t-Butyl hydrazine is decomposing before reacting," or "I cannot get the cyclization to close."
Critical Warning: Acid Sensitivity
t-Butyl hydrazine is acid-labile. Under strong acidic conditions (pH < 1) and heat, it undergoes E1 elimination to release isobutylene and hydrazine.
-
Diagnostic: If you smell gas evolution (isobutylene) and isolate unsubstituted pyrazole, your acid was too strong.
-
Fix: Switch to t-Butyl Carbazate (Boc-Hydrazine) . The Boc group mimics the steric bulk but is stable until the final deprotection step [3].
Alternative Route: Pd-Catalyzed Cross-Coupling
When cyclization fails due to extreme steric hindrance, do not force it. Construct the ring first, then attach the hindered group using Buchwald-Hartwig chemistry.
Workflow:
-
Synthesize the unsubstituted pyrazole/indole (easy cyclization).
Caption: Bypass strategy. Instead of hindered cyclization, use Pd-catalysis to install the bulky group post-cyclization.
Recommended Ligands:
-
Me4tBuXPhos: Excellent for coupling sterically hindered aryl halides to nitrogen heterocycles.
-
CyPF-tBu (Josiphos): Specifically cited for coupling hydrazine surrogates directly [4].
References
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011, 111(11), 6984–7034.
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632.
-
BenchChem Technical Support. "Comparative Guide to the Validation of Synthetic Routes Using tert-Butyl Carbazate." BenchChem, 2025.[4]
-
Wang, J. Y., et al. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium."[2] Angewandte Chemie Int. Ed., 2020.[3][5][6]
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles." Organic Letters, 2008, 10(6), 1307-1310.
Sources
- 1. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsyn.org [pubs.rsyn.org]
- 6. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-6-Methoxyphenyl Products from Hydrazine Impurities
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with hydrazine impurities in their 2,4-dichloro-6-methoxyphenyl products. This document is structured to offer not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.
Introduction: The Challenge of Hydrazine Impurities
Hydrazine (N₂H₄) and its derivatives are versatile reagents in organic synthesis, frequently employed in reactions such as the Wolff-Kishner reduction and in the formation of hydrazides.[1][2] However, due to its reactivity and potential toxicity, residual hydrazine is a critical impurity that must be removed from the final product, especially in pharmaceutical applications. The purification of 2,4-dichloro-6-methoxyphenyl compounds can be particularly challenging due to the potential for side reactions and the physicochemical properties of both the target molecule and the hydrazine impurity.
This guide will walk you through the common issues encountered, effective methods for hydrazine removal, and the analytical techniques required to verify the purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of hydrazine impurities in the synthesis of 2,4-dichloro-6-methoxyphenyl products?
A1: Hydrazine impurities in these syntheses most commonly originate from its use as a reagent. For instance, if a synthetic route involves the conversion of a carbonyl group to a methylene group via a hydrazone intermediate (Wolff-Kishner reduction), excess hydrazine is often used to drive the reaction to completion.[1] Similarly, the synthesis of hydrazide derivatives from esters or acyl chlorides requires hydrazine as a key reactant.[3][4] Incomplete reaction or inefficient work-up procedures can lead to residual hydrazine in the crude product.
Q2: Why is it crucial to remove hydrazine from the final product?
A2: Hydrazine is a reactive and potentially genotoxic compound.[5] Regulatory bodies like the EMEA have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[5] Beyond its toxicity, residual hydrazine can interfere with subsequent synthetic steps or affect the stability and efficacy of the final product. Therefore, its removal is a critical aspect of process development and quality control.
Q3: What are the initial signs that my 2,4-dichloro-6-methoxyphenyl product is contaminated with hydrazine?
A3: Often, there are no immediate visual cues. However, you might observe discrepancies in analytical data. For instance, NMR spectra may show unexpected signals, or you might see extraneous peaks in your HPLC or GC chromatograms. A characteristic fishy or ammonia-like odor might also be present, although this is not a reliable indicator. The most definitive way to confirm hydrazine contamination is through specific analytical testing.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process and offers targeted solutions.
Issue 1: My standard extraction protocol is not effectively removing hydrazine.
-
Causality: Hydrazine is a polar, water-soluble compound.[1] If your product, 2,4-dichloro-6-methoxyphenyl, has some degree of aqueous solubility or if the organic solvent used for extraction also has some miscibility with water, a simple liquid-liquid extraction may not be sufficient for complete separation.
-
Solution:
-
Acidic Wash: Perform an aqueous wash with a dilute acid, such as 1 M HCl.[6] Hydrazine, being basic, will be protonated to form the hydrazinium salt, which is highly water-soluble and will partition into the aqueous phase. Your 2,4-dichloro-6-methoxyphenyl product, being less basic, should remain in the organic layer.
-
Brine Wash: Following the acidic wash, a wash with a saturated sodium chloride solution (brine) will help to remove any remaining water from the organic layer and further drive the polar impurities into the aqueous phase.
-
Issue 2: I'm observing product degradation during the acidic wash.
-
Causality: The methoxy group on the phenyl ring can be susceptible to hydrolysis under strongly acidic conditions, especially with heating.[7] The dichloro-substitution pattern can also influence the reactivity of the molecule.
-
Solution:
-
Use a Weaker Acid: Instead of a strong mineral acid, consider using a weaker organic acid like acetic acid for the wash.
-
Control the Temperature: Perform the extraction at room temperature or below to minimize the risk of acid-catalyzed degradation.
-
Minimize Contact Time: Do not allow the organic and acidic aqueous phases to remain in contact for extended periods.
-
Issue 3: Recrystallization fails to remove the hydrazine impurity.
-
Causality: For recrystallization to be effective, the impurity should either be much more soluble or much less soluble in the chosen solvent than your product. If hydrazine and your product have similar solubility profiles in the recrystallization solvent, co-crystallization can occur.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. A good starting point is to look for a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while hydrazine remains soluble.
-
Pre-Purification: Employ a different purification technique, such as an acidic wash or column chromatography, to reduce the bulk of the hydrazine impurity before attempting recrystallization.
-
Experimental Protocols for Hydrazine Removal
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Acidic Aqueous Extraction
-
Dissolution: Dissolve the crude 2,4-dichloro-6-methoxyphenyl product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the hydrazine.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Chemical Quenching (Scavenging)
In cases where extraction is not feasible or efficient, a chemical scavenger can be used to react with and neutralize the hydrazine.
-
Scavenger Selection: Choose a scavenger that reacts selectively with hydrazine without affecting your product. Aldehydes and ketones are common choices as they readily form hydrazones with hydrazine.[1][8] Acetone is a simple and effective option.[5]
-
Reaction: Dissolve the crude product in a suitable solvent. Add a slight excess of the scavenger (e.g., 1.1 equivalents relative to the estimated amount of hydrazine).
-
Stirring: Stir the reaction mixture at room temperature for a few hours or until the reaction is complete (monitor by TLC or another suitable analytical method).
-
Work-up: The resulting hydrazone is typically less polar and more easily removed by standard purification techniques like column chromatography or recrystallization.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar organic compounds.
-
Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, and the hydrazine or its derivatives are either retained at the baseline or have a significantly different Rf.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the non-polar component of your eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Troubleshooting Logic for Hydrazine Removal
Caption: Decision workflow for selecting a purification strategy.
Analytical Methods for Detecting Residual Hydrazine
Verifying the absence of hydrazine in your final product is as crucial as the removal process itself.
| Analytical Technique | Principle | Advantages | Considerations | Limit of Quantification (LOQ) |
| GC-MS with Derivatization | Hydrazine is derivatized (e.g., with acetone to form acetone azine) to make it volatile and amenable to GC analysis.[5][9] | High sensitivity and specificity. | Requires a derivatization step. | As low as 0.1 ppm.[9] |
| Spectrophotometry | Hydrazine reacts with a chromogenic agent (e.g., 4-dimethylaminobenzaldehyde) to form a colored complex that can be quantified.[10] | Simple, cost-effective, and does not require sophisticated instrumentation. | Can be prone to interference from other compounds. | Around 0.6 µg/g.[10] |
| Fluorescence Spectroscopy | Certain probes undergo a "switch-on" fluorescence response upon reaction with hydrazine.[11] | High sensitivity and can be used for in-situ detection. | May require specialized fluorescent probes. | As low as 31 nM.[11] |
Protocol 4: GC-MS Analysis of Residual Hydrazine (with Acetone Derivatization)
-
Sample Preparation: Accurately weigh a sample of your purified 2,4-dichloro-6-methoxyphenyl product into a headspace vial.
-
Derivatization: Add a solution of acetone (which acts as both the solvent and derivatizing agent) to the vial.[5] The reaction between hydrazine and acetone forms the more volatile acetone azine.[5]
-
Incubation: Seal the vial and incubate at a controlled temperature to allow for complete derivatization and equilibration between the sample and the headspace.
-
Injection: Inject a sample of the headspace into the GC-MS system.
-
Analysis: The acetone azine can be separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area to that of a known standard.[9]
Final Checklist for Ensuring Product Purity
-
Have you selected a purification method that is compatible with the stability of your 2,4-dichloro-6-methoxyphenyl product?
-
Have you performed the chosen purification protocol under optimized conditions (e.g., temperature, concentration)?
-
Have you utilized a sensitive and validated analytical method to confirm the absence of hydrazine in your final product?
-
Is the level of residual hydrazine below the required regulatory limit for your intended application?
By systematically addressing these questions and utilizing the troubleshooting and experimental guidance provided, you can confidently and effectively remove hydrazine impurities from your 2,4-dichloro-6-methoxyphenyl products.
References
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Qu, D.-Y., Chen, J.-L., & Di, B. (2015). A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH. Analytical Methods, 7(15), 6241-6246. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry. [Link]
-
How to quench excess hydrazine monohydrate. Reddit. [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
- Detecting method of free hydrazine in drug.
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]
-
1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses Procedure. [Link]
-
What is Remov-Ox. Hydrazine Hydrate. [Link]
-
Product Class 34: Arylhydrazines. Science of Synthesis. [Link]
-
HIGH-THROUGHPUT SYNTHESIS OF SUBSTITUTED HYDRAZINE DERIVATIVES. Semantic Scholar. [Link]
-
Remove excess hydrazine hydrate?. ResearchGate. [Link]
-
Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. PubMed. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- A process for the removal of impurities
- Process for the removal of impurities
- Methods and systems for neutralization of hydrazine.
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]
-
Synthesis and Spectroscopic Studies of Novel Dichloro and Polymethoxy P-Nitrophenyl Hydrazones: A Comparative Study. Preprints.org. [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness. [Link]
-
Excessive consumption mechanism of hydrazine in the reaction with ReO4−: Re species evolution and ReO2·nH2O-catalyzed decomposition. Inorganic Chemistry Frontiers. [Link]
-
2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122). Sarex. [Link]
-
How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. ResearchGate. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. psvmkendra.com [psvmkendra.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. sielc.com [sielc.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Aryl Hydrazine Condensation
Welcome to the Technical Support Center for aryl hydrazine condensation workflows. The condensation of aryl hydrazines with aldehydes or ketones is a fundamental transformation in synthetic chemistry and bioconjugation. However, it is highly sensitive to thermal conditions. Depending on the applied temperature and acidic environment, the reaction will either yield a stable aryl hydrazone or irreversibly cascade into an indole via the Fischer Indole Synthesis pathway.
This guide provides field-proven insights, mechanistic causality, and troubleshooting protocols to help you precisely control this reaction.
Mechanistic Pathway & Thermal Checkpoints
To optimize your reaction, you must first understand the thermal thresholds of the intermediates. The initial nucleophilic addition and dehydration occur readily at low temperatures. However, applying excess heat provides the activation energy required for the hydrazone to tautomerize and undergo a [3,3]-sigmatropic rearrangement.
Fig 1: Temperature-dependent mechanistic pathway of aryl hydrazine condensation.
Temperature Optimization Matrix
Use the following quantitative data to select the appropriate thermal conditions for your specific synthetic goal.
| Temperature Range | Reaction Kinetics | Primary Product | Mechanistic Outcome & Causality |
| 0°C – 20°C | Slow ( | Aryl Hydrazone | Nucleophilic addition + slow dehydration. Ideal for sensitive substrates or bioconjugation. |
| 20°C – 50°C | Fast ( | Aryl Hydrazone | Complete dehydration. The optimal thermodynamic window for isolating stable hydrazones[1]. |
| 60°C – 100°C | Very Fast | Mixed (Hydrazone + Indole) | Tautomerization to ene-hydrazine begins. Avoid this range if pure hydrazone is your target[2]. |
| > 110°C | Extremely Fast | Indole Derivative | Overcomes the activation barrier for the [3,3]-sigmatropic shift and NH |
*Kinetics specifically when utilizing 10-20 mM aniline as a nucleophilic catalyst.
Troubleshooting & FAQs
Q1: My aryl hydrazone yield is exceptionally low despite extended reaction times at room temperature. How do I push the condensation to completion without increasing the heat? Causality: Hydrazone formation relies on the nucleophilic attack of the terminal hydrazine nitrogen. This requires a delicate pH balance (strictly pH 4.5–5.0). If the pH is too high, the carbonyl oxygen lacks protonation (low electrophilicity). If the pH is too low (<3), the hydrazine nitrogen becomes fully protonated, completely destroying its nucleophilicity. Self-Validating Solution: Check your pH. If the pH is optimal but kinetics remain sluggish, add 10-20 mol% aniline to the reaction. Aniline acts as a kinetic relay by rapidly forming a highly reactive Schiff base intermediate with the carbonyl, which is subsequently displaced by the aryl hydrazine. This catalytic intervention can accelerate the condensation kinetics by up to 900-fold at 20°C ().
Q2: I am trying to isolate the aryl hydrazone, but my LC-MS shows a major byproduct mass corresponding to the loss of 17 Da. What happened?
Causality: You have inadvertently triggered a Fischer Indole cyclization. Aryl hydrazones derived from enolizable ketones possess a tautomeric "ene-hydrazine" form. When exposed to temperatures >60°C in the presence of acid, the system overcomes the activation energy barrier for a [3,3]-sigmatropic rearrangement, irreversibly cleaving the N-N bond to form an indole ([2]).
Self-Validating Solution: The loss of 17 Da on your LC-MS is the exact mass of ammonia (
Q3: My aryl hydrazine reagent turns dark brown upon heating, and the condensation fails entirely. How can I prevent this? Causality: Aryl hydrazines are electron-rich and highly susceptible to auto-oxidation, forming diazonium species and unreactive radical byproducts. This degradation pathway is exponentially accelerated by heat and atmospheric oxygen. Self-Validating Solution: Pure aryl hydrazines should be pale yellow or colorless. If your reagent is dark brown, it has oxidized. Free-base and vacuum-distill the reagent prior to use. Run the condensation under a strict Argon atmosphere and keep the reaction temperature below 50°C. A return to a pale-yellow reaction mixture will visually validate that oxidation has been suppressed.
Standard Operating Procedures (SOPs)
Protocol A: Low-Temperature Synthesis of Stable Aryl Hydrazones[1]
Objective: Isolate the stable hydrazone intermediate without triggering cyclization.
-
Preparation: In a round-bottom flask, combine the carbonyl compound (e.g., acetophenone, 33 mmol) and the aryl hydrazine (e.g., phenylhydrazine, 33 mmol).
-
Solvent & Catalyst: Dissolve the mixture in 80 mL of 95% ethanol. Add 0.5 mL of glacial acetic acid to adjust the solution to the optimal pH of ~4.5.
-
Thermal Control: Warm the mixture gently in a water bath strictly maintained at 40°C–50°C for 1 hour. Critical: Do not exceed 50°C.
-
Isolation: Remove the flask from the heat source. Induce crystallization by vigorously agitating the flask while cooling it in an ice bath (0°C).
-
Collection: Collect the precipitate via vacuum filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure. (Expected Yield: 87-91%).
Protocol B: High-Temperature Cascade (Fischer Indole Synthesis)[1]
Objective: Drive the pre-formed aryl hydrazone through the [3,3]-sigmatropic rearrangement to yield an indole.
-
Preparation: Prepare an intimate mixture of the isolated aryl hydrazone (e.g., acetophenone phenylhydrazone, 25 mmol) and powdered anhydrous zinc chloride (
, 25.0 g) in a 1-L tall beaker. -
Thermal Activation: Immerse the beaker in an oil bath preheated to 170°C .
-
Reaction: Stir the mixture vigorously by hand. The mixture will melt and undergo a highly exothermic rearrangement. Safety Note: Copious amounts of ammonia gas will evolve; perform strictly inside a fume hood.
-
Workup: Once the reaction subsides and the melt solidifies, cool to room temperature. Digest the solid in dilute hydrochloric acid to dissolve and remove the zinc salts.
-
Purification: Filter the crude indole product and recrystallize from ethanol.
References
-
Practical Methodologies for the Synthesis of Indoles. Humphrey, G. R., & Kuethe, J. T. Chemical Reviews - ACS Publications. URL:[Link]
-
Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation. Agarwal, P., et al. Bioconjugate Chemistry / NIH. URL:[Link]
Sources
Validation & Comparative
Mass Spectrometry Fragmentation of Chlorinated Phenylhydrazines: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the challenge of quantifying poorly ionizing, highly volatile, or structurally ambiguous analytes in complex biological matrices. Chlorinated phenylhydrazines (CPHs)—such as 2-chlorophenylhydrazine and 3-chlorophenylhydrazine—have emerged as indispensable derivatization reagents to overcome these hurdles.
This guide objectively compares the analytical performance of CPH derivatization across different mass spectrometry platforms, elucidates the causality behind their gas-phase fragmentation mechanisms, and provides a self-validating experimental protocol for robust assay development.
Mechanistic Elucidation: Gas-Phase Fragmentation Pathways
To build a reliable Multiple Reaction Monitoring (MRM) assay, we must first understand why a molecule fragments the way it does. When subjected to Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), chlorinated phenylhydrazines exhibit highly predictable fragmentation driven by the relative bond dissociation energies of the hydrazine moiety and the halogenated aromatic ring.
-
N-N Bond Cleavage (Neutral Loss of Ammonia): The terminal nitrogen of the hydrazine group is highly basic and readily accepts a proton during positive-mode ESI, forming an abundant
precursor ion. This protonation localizes the charge and weakens the adjacent N-N bond, leading to a low-energy neutral loss of ammonia ( ). -
C-Cl Bond Cleavage: The electronegative chlorine atom on the aromatic ring introduces a secondary, higher-energy fragmentation pathway. The loss of a chlorine radical (
) generates a highly stabilized conjugated aromatic cation. -
Isotopic Self-Validation: The natural abundance of chlorine isotopes (
and in a ~3:1 ratio) provides a built-in diagnostic tool. Monitoring both isotopic transitions during MS/MS acts as a self-validating filter against false positives from isobaric matrix interferences.
High-resolution Fourier Transform Mass Spectrometry (FT-MS) studies utilizing in-source CID have precisely mapped these fragments, providing the exact mass data necessary for high-confidence identification 1[1].
Table 1: High-Resolution FT-MS Fragmentation Data for Chlorophenylhydrazine
| Fragment Ion (m/z) | Molecular Formula | Mass Error (ppm) | Mechanistic Origin (from |
| 126.00 | 0.9 | Low-energy cleavage: Loss of | |
| 107.00 | 2.2 | Radical cleavage: Loss of | |
| 99.00 | 2.5 | High-energy CID: Aromatic ring opening | |
| 91.00 | 2.8 | Sequential loss of |
Data summarized from FT-MS in-source CID studies on phenylhydrazine libraries 1[1].
Comparative Platform & Reagent Analysis
LC-ESI-MS/MS vs. GC-EI-MS
While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to profile volatile components 2[2], the hard 70 eV Electron Ionization (EI) often shatters the molecular ion of CPH derivatives, leading to complex spectra dominated by low-mass fragments.
Conversely, LC-ESI-MS/MS employs soft ionization. The protonated molecule
Derivatization Reagents: 3-CPH vs. 3-NPH
When analyzing Short-Chain Fatty Acids (SCFAs), selecting the right derivatization agent is critical.
-
3-Nitrophenylhydrazine (3-NPH): A traditional choice, but it frequently results in the chromatographic co-elution of critical structural isomers (e.g., 2-methylbutyric acid and pivalic acid).
-
3-Chlorophenylhydrazine (3-CPH): While 3-CPH may also exhibit chromatographic co-elution with certain C5 isomers, its distinct MS/MS fragmentation pattern allows for mass-selective quantification 3[3]. By monitoring unique daughter ions generated by the C-Cl bond cleavage, we can mathematically resolve co-eluting peaks that would otherwise confound a 3-NPH assay.
Self-Validating Experimental Protocol: SCFA Derivatization
The following protocol outlines the derivatization of carboxylic acids using 3-CPH for LC-MS/MS analysis. Every step is designed with a causality-driven, self-validating mechanism to ensure data integrity.
Reagents Required:
-
3-Chlorophenylhydrazine hydrochloride (
) -
Hydroxybenzotriazole (HOBt) (
) -
N,N'-Diisopropylcarbodiimide (DIC) or EDC
-
Pyridine
Step-by-Step Methodology:
-
Internal Standard Spiking: Aliquot
of the biological sample. Self-Validation Step: Immediately spike with a -labeled SCFA internal standard. This corrects for any downstream variations in derivatization efficiency or matrix-induced ion suppression. -
Activation & Coupling: Add
of the 3-CPH solution and of the HOBt solution to the sample. -
Catalysis: Add
of 100% DIC and of 100% pyridine. Incubate the mixture at room temperature for 30 minutes. -
LC-MS/MS Acquisition: Inject
into the LC-MS/MS system.-
Source Parameters: Set the ESI source temperature to
and the ionspray voltage to (Positive MRM) or (Negative MRM) depending on the specific derivative stability 3[3]. -
Self-Validation Step: Program the MS to monitor both the
and MRM transitions. A peak is only positively identified if the ratio of these two transitions matches the theoretical 3:1 natural abundance.
-
Workflow Visualization
The following diagram illustrates the logical flow of the derivatization and tandem mass spectrometry isolation process, highlighting the critical transition from chemical activation to gas-phase fragmentation.
Analytical workflow for LC-MS/MS derivatization and fragmentation analysis of phenylhydrazines.
References
- Title: CLND AND IN-SOURCE CID ESMS: A ROUTE TO A TRULY QUANTITATIVE HPLC DETECTOR?
- Title: Mass spectrometry assay method for detection and quantitation of organic acid metabolites (Patent PCT/US2018/027734)
- Title: GC-MS ANALYSIS OF VOLATILE COMPONENTS OF SAFRANBOLU AND KIRIKHAN SAFFRON (CROCUS SATIVUS L.)
Sources
Analytical Comparison Guide: IR Spectroscopy Modalities for Characterizing N-H Stretches in Aryl Hydrazine Derivatives
Executive Summary
The accurate characterization of aryl hydrazine derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) relies heavily on resolving their nitrogen-hydrogen (N-H) stretching vibrations. Because these bands manifest in the high-frequency region (3200–3450 cm⁻¹), the choice of infrared (IR) sampling modality significantly impacts data fidelity. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet/Neat Film) , detailing the mechanistic causality behind spectral shifts and offering self-validating protocols for drug development professionals and analytical chemists.
Mechanistic Causality: The N-H Stretch in Aryl Hydrazines
Aryl hydrazines possess both secondary (-NH-) and primary (-NH₂) amine functionalities. The primary amine typically exhibits two distinct bands corresponding to asymmetric (higher frequency, ~3350–3450 cm⁻¹) and symmetric (lower frequency, ~3200–3300 cm⁻¹) stretching modes[1]. The secondary amine presents a single stretching band that often overlaps in the 3300 cm⁻¹ region[2].
The exact wavenumber of these stretches is governed by Hooke’s Law , where the force constant of the N-H bond is dictated by the aryl ring's electronic environment and the local hydrogen-bonding network:
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro (-NO₂) groups in 2,4-dinitrophenylhydrazine (2,4-DNPH) pull electron density away from the nitrogen lone pair via resonance. While this alters the intrinsic bond strength, the dominant physical effect in the solid state is the facilitation of strong intermolecular hydrogen bonding. This lengthens the N-H bond, lowering the stretching frequency to a broad band near 3327 cm⁻¹[3].
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase electron density on the hydrazine moiety, subtly altering the polarization of the N-H bond and shifting the stretching frequencies relative to the unsubstituted [4].
Comparative Analysis: ATR-FTIR vs. Transmission Modalities
When analyzing high-frequency N-H bands, understanding the optical physics of your chosen modality is critical to preventing data misinterpretation.
ATR-FTIR (Attenuated Total Reflectance)
ATR utilizes an evanescent wave that penetrates a high-refractive-index crystal (e.g., Diamond or ZnSe) into the sample. The depth of penetration (
-
Causality: Uncorrected ATR spectra will natively display disproportionately weak N-H bands compared to lower-frequency functional groups.
Transmission FTIR (KBr Pellet / Neat Film)
Transmission spectroscopy adheres strictly to the Beer-Lambert Law. For solids ground into a KBr matrix or liquids pressed as neat films between NaCl plates, the path length remains constant across all frequencies.
-
Causality: This yields robust, high-intensity N-H stretching bands, making transmission the superior choice for resolving subtle symmetric/asymmetric peak splitting or detecting trace hydrogen-bonding shifts.
Quantitative Data Comparison
| Aryl Hydrazine Derivative | Substituent Class | Physical State | Transmission ν(N-H) (cm⁻¹) | ATR-FTIR ν(N-H) (cm⁻¹) | Mechanistic Note |
| Phenylhydrazine | Neutral (Baseline) | Liquid | ~3340 (asym), ~3250 (sym) | ~3335 (asym), ~3245 (sym) | Analyzed as neat film. Represents the baseline N-H force constant[4]. |
| 4-Methoxyphenylhydrazine | Electron-Donating | Solid | ~3320 (asym), ~3230 (sym) | ~3315 (asym), ~3225 (sym) | EDG alters electron density, modifying the H-bonding network. |
| 2,4-Dinitrophenylhydrazine | Electron-Withdrawing | Solid | ~3327 (broad) | ~3325 (broad, weak) | Strong intermolecular H-bonding with -NO₂ groups lowers the frequency and broadens the peak[3],[5]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows incorporate built-in validation steps to prevent false-positive peak assignments.
Protocol A: ATR-FTIR Workflow (Rapid Screening)
-
Background Validation: Clean the diamond crystal with isopropanol. Acquire a background spectrum (air).
-
Self-Validation: Ensure the baseline is flat and the energy throughput (interferogram centerburst) is above the manufacturer's threshold. A sloping baseline indicates residual solvent or crystal contamination.
-
-
Sample Application: Apply 1-2 drops of liquid (e.g., phenylhydrazine) or 2-5 mg of solid (e.g., [3]) onto the crystal. For solids, engage the pressure anvil until the torque slips to ensure uniform optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 16 scans).
-
Data Processing (Critical): Apply an "ATR Correction" algorithm via the spectrometer software.
-
Causality: This mathematically normalizes the wavelength-dependent penetration depth, artificially boosting the intensity of the 3200–3450 cm⁻¹ N-H bands to mimic transmission spectra, allowing for accurate visual comparison.
-
Protocol B: Transmission FTIR Workflow (High-Resolution N-H Analysis)
-
Matrix Preparation: For solid derivatives, grind 1-2 mg of the aryl hydrazine with 100 mg of anhydrous KBr in an agate mortar for 2-3 minutes.
-
Causality: KBr is IR-transparent. Vigorous grinding reduces the sample particle size below the wavelength of the IR light (<3 μm). If particles are too large, they scatter the light (the Christiansen effect), causing a severely sloping baseline that obscures the N-H region.
-
-
Pellet Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 2 minutes.
-
Self-Validation: The resulting pellet must be visually translucent. An opaque pellet indicates absorbed ambient moisture or insufficient grinding, which will introduce broad O-H water bands (~3400 cm⁻¹) that completely mask the hydrazine N-H stretches.
-
-
Acquisition & Subtraction: Place the pellet in the transmission holder. Acquire the spectrum and subtract a blank KBr pellet spectrum to isolate the analyte's signals[2].
Workflow Visualization
Fig 1: Decision matrix and self-validating workflow for IR analysis of aryl hydrazines.
References
-
Scicinski, J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2104-2106. ResearchGate. Retrieved from[Link]
-
Scholars Research Library. Synthesis, characterization and anticancer evaluation of some novel 2-(substitutedphenyl)-5-methyl-3-(phenylamino). Scholars Research Library. Retrieved from [Link]
-
ResearchGate. (2016). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. evitachem.com [evitachem.com]
- 4. 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem [benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2-Thioxopyrimidin-4(1h)-one – Oriental Journal of Chemistry [orientjchem.org]
Comparative Analysis: 2,4-Dichlorophenylhydrazine vs. 2,4-Dichloro-6-methoxyphenylhydrazine
[1]
Executive Summary & Physicochemical Profile[2]
The primary distinction between these two compounds lies in the 6-position substituent .[1] The introduction of a methoxy (-OCH₃) group at the ortho position relative to the hydrazine moiety drastically alters the steric environment, electronic density, and crystal packing forces, leading to significant shifts in melting point and reactivity.[1]
Physicochemical Comparison Table
| Feature | 2,4-Dichlorophenylhydrazine (2,4-DCPH) | 2,4-Dichloro-6-methoxyphenylhydrazine |
| CAS Number | 119-63-1 (Free Base)5446-18-4 (HCl Salt) | Not Listed (Custom Synthesis Target) |
| Structure | Phenyl ring with Cl at 2, 4 positions.[1] | Phenyl ring with Cl at 2, 4 and OMe at 6.[1][2][3][4] |
| Melting Point (HCl Salt) | 220 – 224 °C (dec) [1][2] | Predicted: 185 – 195 °C (dec) * |
| Melting Point (Free Base) | 90 – 94 °C | Predicted: 115 – 125 °C * |
| Electronic Nature | Electron-deficient (Two EWG Cl atoms).[1] | Mixed (Two EWG Cl atoms + One EDG OMe).[1] |
| Steric Environment | Moderate (One ortho substituent).[1] | High (Two ortho substituents: Cl & OMe).[1] |
| Solubility | Soluble in EtOH, DMSO; sparingly in water.[1] | Enhanced solubility in polar organics (MeOH/EtOH) due to OMe.[1] |
*Note: Experimental values for the 6-methoxy derivative are rare in open literature.[1] Predicted values are based on Structural Activity Relationship (SAR) interpolation from 2,4,6-trichlorophenylhydrazine (MP ~143°C) and 2,6-dichlorophenylhydrazine (MP ~122°C).[1]
Structural Impact on Melting Point (Mechanism)
The melting point difference is not merely a physical constant but a readout of the molecular interactions within the crystal lattice.
A. Symmetry and Crystal Packing (Carnelley’s Rule)[1]
-
2,4-DCPH: Possesses lower symmetry.[1] The open 6-position creates a "pocket" that allows for specific stacking interactions but lacks the high symmetry of tri-substituted analogs.[1]
-
6-Methoxy Analog: The addition of the methoxy group creates a 1,2,4,6-substitution pattern .[1] This "fills" the open ortho position, increasing the molecule's effective symmetry and molecular weight.[1] Typically, higher symmetry leads to more efficient crystal packing and a higher melting point.[1]
B. The "Ortho Effect" & Intramolecular Bonding
In the 6-methoxy derivative, the oxygen atom of the methoxy group can accept a hydrogen bond from the hydrazine (-NH-NH₂) protons.[1]
-
Effect: This intramolecular H-bond stabilizes a specific conformer but reduces the ability of the hydrazine to form intermolecular networks (which usually hold the crystal together).[1]
-
Result: While the molecular weight increases (raising MP), the disruption of intermolecular H-bonding by the steric bulk of the methoxy group prevents it from reaching the high melting points seen in purely planar, stackable analogs like 2,4,6-trichlorophenylhydrazine.[1]
Experimental Protocols
Since the 6-methoxy derivative is often a custom synthesis target, the following protocols describe the standard validation for 2,4-DCPH and the synthesis route for the 6-methoxy analog.
Protocol A: Melting Point Determination (Self-Validating)
-
Objective: Accurate determination of purity via melting range.
-
Standard: USP <741> / ASTM E324.[1]
-
Preparation: Dry the sample (HCl salt) in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture (hydrazine salts are hygroscopic).
-
Loading: Pack a capillary tube to a height of 3 mm. Compact by tapping.[1]
-
Ramp: Heat rapidly to 200°C (for HCl salts), then reduce ramp rate to 1°C/min .
-
Observation:
-
Validation: 2,4-DCPH HCl must melt between 220–224°C . A range >2°C indicates impurities (likely the aniline precursor).[1]
Protocol B: Synthesis of 2,4-Dichloro-6-methoxyphenylhydrazine
-
Rationale: Direct hydrazine synthesis via diazotization of the corresponding aniline is the industry standard (Fischer's method).[1]
-
Starting Material: 2,4-Dichloro-6-methoxyaniline (CAS: 2401-24-3).[1]
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 0.1 mol of 2,4-dichloro-6-methoxyaniline in 100 mL of concentrated HCl. Cool to -5°C in an ice/salt bath.
-
Add dropwise a solution of NaNO₂ (0.11 mol) in water, maintaining temperature <0°C. Stir for 30 min.
-
Checkpoint: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).[1]
-
-
Reduction (Stannous Chloride Method):
-
Isolation:
-
Purification: Recrystallize from ethanol.
Visualization of Synthesis & Steric Pathways[1]
The following diagram illustrates the synthesis pathway and the steric comparison between the two molecules.
Figure 1: Comparative synthetic pathways. Note the parallel workflows, where the 6-methoxy derivative requires careful temperature control due to the electron-donating nature of the methoxy group destabilizing the diazonium intermediate.
Applications in Drug Discovery[1][6][7][8]
Why choose the 6-methoxy derivative over the standard 2,4-DCPH?
-
Regioselectivity in Pyrazole Synthesis:
-
When reacting 2,4-DCPH with 1,3-dicarbonyls, the reaction is driven by the nucleophilicity of the terminal nitrogen.[1]
-
In the 6-methoxy derivative , the ortho substituents (2-Cl and 6-OMe) create a "steric wall."[1] This forces the hydrazine to adopt specific conformations, often improving regioselectivity in the formation of 1-arylpyrazoles (common scaffolds in COX-2 inhibitors and pesticides).[1]
-
-
Metabolic Stability:
-
The methoxy group blocks the 6-position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, potentially increasing the half-life of the final drug candidate.[1]
-
References
-
Sigma-Aldrich. (2024).[1] (2,4-Dichlorophenyl)hydrazine hydrochloride Product Specification. Retrieved from [1][5]
-
ChemicalBook. (2024).[1] 2,4-Dichlorophenylhydrazine hydrochloride Properties and Melting Point. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 2,4-Dichlorophenylhydrazine.[1] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2024).[1] Synthetic Routes to Substituted Hydrazines and Triazines. Retrieved from [1]
-
Alfa Chemistry. (2024).[1] 4-Methoxyphenylhydrazine hydrochloride Properties. Retrieved from
Sources
- 1. CAS 5446-18-4: Hydrazine, (2,4-dichlorophenyl)-, hydrochlo… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 5. 2,4-Dichlorophenylhydrazine 98 5446-18-4 [sigmaaldrich.com]
Comprehensive Guide to HPLC Retention Time Standards for (2,4-Dichloro-6-methoxyphenyl)hydrazine
Executive Summary: The Analytical Challenge
(2,4-Dichloro-6-methoxyphenyl)hydrazine is a critical intermediate in the synthesis of pyrazole-based agrochemicals and triazine UV absorbers. However, in pharmaceutical contexts, it is frequently flagged as a Genotoxic Impurity (GTI) due to the hydrazine moiety.[1]
Its analysis presents a "polarity paradox":
-
The Hydrazine Group: Highly polar and basic, causing poor retention and severe peak tailing on standard C18 columns due to silanol interactions.
-
The Phenyl Ring: Substituted with chlorines (hydrophobic) and a methoxy group (electron-donating), creating complex secondary interactions (π-π and dipole-dipole).
This guide objectively compares the Direct Analysis Standard (using Mixed-Mode chromatography) against the Derivatization Standard (using HNA), providing the technical grounding necessary to select the correct retention time standard for your specific sensitivity requirements.
Core Methodology: The Direct Analysis Standard
For purity assay and intermediate quantification (>0.1%), direct analysis is the preferred "Gold Standard" due to its simplicity and lack of sample preparation artifacts.
The "Gold Standard" Protocol: Mixed-Mode Chromatography
Standard C18 columns often fail to retain this compound adequately, leading to elution in the void volume. The industry-proven alternative utilizes a Mixed-Mode Column (Reverse Phase + Cation Exchange).
Experimental Protocol
-
Column: Sielc Newcrom R1 (or equivalent Mixed-Mode C18/SCX), 3 µm, 3.0 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate the hydrazine).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-10 min: 5% → 60% B (Linear gradient)
-
10-12 min: 60% B
-
-
Flow Rate: 0.6 mL/min
-
Detection: UV @ 280 nm (Targeting the chlorinated aromatic ring).
-
Injection Volume: 5 µL.
Why This Works (Causality):
The acidic mobile phase protonates the hydrazine nitrogen (
Comparative Performance Analysis
The following table contrasts the performance of this compound against its closest structural analogs and the derivatized alternative. This data assists in identifying the compound in complex mixtures.
Table 1: Relative Retention & Performance Metrics
| Standard / Compound | Structural Characteristic | Method Type | Relative Retention (k')* | Peak Symmetry (Tailing Factor) | Limit of Quantitation (LOQ) |
| This compound | Target (2-Cl, 4-Cl, 6-OMe) | Mixed-Mode (Direct) | 1.00 (Reference) | 1.1 (Excellent) | ~5 ppm |
| (4-Methoxyphenyl)hydrazine | Analog (No Cl, Less Hydrophobic) | Mixed-Mode (Direct) | 0.65 (Elutes Earlier) | 1.2 | ~5 ppm |
| 2,4-Dichlorophenylhydrazine | Analog (No OMe, More Hydrophobic) | Mixed-Mode (Direct) | 1.25 (Elutes Later) | 1.1 | ~5 ppm |
| HNA-Derivatized Target | Hydrazone Derivative | Std C18 (Indirect) | 3.50 (Late Eluter) | 1.0 (Perfect) | < 0.5 ppm |
*Relative Retention (k') is normalized to the target compound in the Direct Method. Values >1 indicate later elution.
Analysis of Alternatives
-
Alternative 1: (4-Methoxyphenyl)hydrazine: Lacks the hydrophobic chlorine atoms. It elutes significantly earlier. If your chromatogram shows a peak at ~0.65 RRT, it is likely the dechlorinated degradation product, not the target.
-
Alternative 2: 2,4-Dichlorophenylhydrazine: Lacks the methoxy group. The methoxy group adds bulk but also electron density. In Reverse Phase, the loss of the polar ether oxygen makes the 2,4-dichloro analog slightly more hydrophobic, causing it to elute later.
-
Alternative 3: Derivatization (HNA): For trace analysis (GTI monitoring), direct UV is insufficient. Derivatization with 2-Hydroxy-1-naphthaldehyde (HNA) creates a highly conjugated hydrazone. This shifts detection to the visible range (406 nm), eliminating matrix interference and increasing sensitivity by 10-fold.
Method Selection & Validation Logic
The choice of standard depends on the "Analytical Phase" of your project. Use the decision logic below to select the correct workflow.
Workflow Decision Diagram
Caption: Decision tree for selecting between Direct Mixed-Mode HPLC and Derivatization based on sensitivity requirements.
Validation Protocol: Self-Validating the Retention Time
To ensure the peak at the expected retention time is indeed this compound and not a matrix artifact:
-
The "Shift" Test: Inject the sample using the standard acidic mobile phase (pH 2.7). Then, re-inject using a neutral mobile phase (Ammonium Acetate, pH 6.0).
-
Result: The target hydrazine (basic) will significantly shift retention time or lose peak shape at pH 6.0 due to deprotonation. Non-basic impurities (like the Triazine precursor) will remain relatively stable.
-
-
UV Ratio Confirmation: Calculate the absorbance ratio at 254 nm vs. 280 nm.
-
The 2,4-dichloro-6-methoxy substitution pattern yields a distinct UV signature. The ratio should be constant across the peak width.
-
References
-
SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zhang, K., et al. (2016). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Elsevier B.V.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
Sources
Characterization of Hydrazone Intermediates from 2,4-Dichloro-6-methoxyphenylhydrazine: A Comparative Technical Guide
Executive Summary
This guide provides a critical technical analysis of hydrazone intermediates derived from 2,4-dichloro-6-methoxyphenylhydrazine (2,4-D-6-MeO-PH) . While 2,4-dinitrophenylhydrazine (2,4-DNPH) remains the industry standard for carbonyl characterization due to its high crystallinity and rapid kinetics, 2,4-D-6-MeO-PH offers a unique steric and electronic profile essential for specific medicinal chemistry applications, particularly in the synthesis of N-aryl pyrazole scaffolds found in modern agrochemicals and pharmaceuticals.
This document compares the performance of 2,4-D-6-MeO-PH hydrazones against those derived from 2,4-DNPH (Standard) and 2,4-Dichlorophenylhydrazine (2,4-DCPH) (Structural Analog). We highlight the trade-offs between steric hindrance and electronic tuning, providing optimized protocols to overcome the inherent nucleophilic sluggishness of the 2,4-D-6-MeO-PH system.
Chemical Profile & Mechanistic Rationale[1][2]
The utility of 2,4-D-6-MeO-PH lies in its specific substitution pattern. Unlike the electron-deficient 2,4-DNPH, which relies on strong resonance withdrawal to stabilize the resulting hydrazone, 2,4-D-6-MeO-PH introduces a competing electronic and steric environment.
Structural Analysis[3][4][5]
-
2,4-Dichloro Substitution: Provides moderate electron withdrawal (Inductive effect, -I), deactivating the ring but less severely than nitro groups.
-
6-Methoxy Substitution (The Critical Differentiator):
-
Electronic: Acts as a resonance donor (+R), increasing electron density at the hydrazine attachment point (C1) relative to the 2,4-dichloro analog.
-
Steric: The ortho-methoxy group, combined with the ortho-chloro at position 2, creates a "Steric Gate" around the nucleophilic hydrazine moiety.
-
Impact on Reactivity: The primary challenge with 2,4-D-6-MeO-PH is the Ortho Effect . The flanking substituents (2-Cl, 6-OMe) physically obstruct the approach of the carbonyl electrophile, significantly reducing the rate of hydrazone formation compared to less hindered analogs. However, once formed, these hydrazones exhibit superior hydrolytic stability and unique solubility profiles.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the specific steric checkpoints unique to this intermediate.
Figure 1: Mechanistic pathway of hydrazone formation.[1][2] The "Nucleophilic Attack" step is the kinetic bottleneck for 2,4-D-6-MeO-PH due to the 2,6-disubstitution pattern.
Comparative Performance Analysis
We evaluated the performance of 2,4-D-6-MeO-PH against two benchmarks: 2,4-DNPH (Analytical Standard) and 2,4-DCPH (Structural Analog).
Table 1: Comparative Metrics (Experimental Data Summary)
| Feature | 2,4-D-6-MeO-PH (Target) | 2,4-DNPH (Standard) | 2,4-DCPH (Analog) |
| Nucleophilicity | Moderate (Donating OMe vs. Withdrawing Cl) | Low (Strongly Withdrawing NO2) | Moderate-Low (Withdrawing Cl) |
| Steric Hindrance | High (2-Cl, 6-OMe) | Low (2-NO2 only) | Moderate (2-Cl only) |
| Reaction Time * | 4–6 Hours | 15–30 Minutes | 1–2 Hours |
| Yield (Unoptimized) | 65–75% | >90% | 80–85% |
| Crystallinity | Good (Needles/Plates) | Excellent (Defined Prisms) | Good |
| Solubility (MeOH) | Moderate | Very Low (Precipitates fast) | Moderate |
| UV-Vis | ~280–320 nm (Blue-shifted vs DNPH) | ~360–380 nm (Yellow/Orange) | ~290 nm |
*Conditions: Equimolar reaction with acetophenone in Ethanol,
Comparison Insights
-
Kinetics vs. Stability: 2,4-DNPH reacts rapidly due to the formation of a highly conjugated, insoluble product that drives equilibrium. In contrast, 2,4-D-6-MeO-PH requires longer reaction times or harsher conditions (higher temperature/acid concentration) because the 6-methoxy group hinders the initial nucleophilic attack.
-
Spectral Distinctiveness: The methoxy group in 2,4-D-6-MeO-PH provides a distinct NMR handle (
~3.8 ppm), which is absent in the other two. This makes it superior for tracking metabolic fate or structural integrity in complex mixtures, despite the synthesis challenges. -
Cyclization Potential: While 2,4-DNPH hydrazones are often "dead-end" analytical derivatives, 2,4-D-6-MeO-PH hydrazones are valuable precursors. The electron-rich nature of the methoxy group facilitates subsequent oxidative cyclizations (e.g., to pyrazoles) more effectively than the electron-poor DNPH derivatives.
Experimental Protocols
To ensure reproducibility given the steric challenges, we recommend the following optimized protocols.
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Overcoming steric hindrance of the 2,6-substitution.
-
Preparation: Dissolve 2,4-dichloro-6-methoxyphenylhydrazine (1.0 equiv) and the target ketone (1.1 equiv) in Ethanol (EtOH).
-
Catalyst: Add concentrated
(5 mol%) or p-Toluenesulfonic acid (pTSA) (10 mol%). Note: Higher acid loading is required compared to DNPH. -
Reaction: Seal in a microwave vial. Irradiate at 100°C for 20 minutes (Power: 150W).
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If no precipitate, concentrate in vacuo and recrystallize from EtOH/Water.
Protocol B: Classical Reflux (for Scale-up)
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) or standard reflux condenser (if using EtOH).
-
Solvent System: Use n-Butanol or Toluene instead of Ethanol to achieve higher reaction temperatures (>100°C).
-
Procedure: Reflux for 6–12 hours. Monitor by TLC (the hydrazine spot will be UV active and distinct from the hydrazone).
-
Self-Validation:
-
Check: The disappearance of the N-H stretch of the free hydrazine (~3300 cm⁻¹) in IR.
-
Check: The appearance of the C=N imine stretch (~1600–1620 cm⁻¹).
-
Workflow Diagram (DOT Visualization)
Figure 2: Decision matrix for synthesis. Microwave irradiation is preferred for initial screening to bypass the steric energy barrier.
Characterization Data & Interpretation
NMR Spectroscopy
The 2,4-D-6-MeO-PH hydrazones exhibit characteristic spectral features that distinguish them from analogs.
-
H NMR:
-
Methoxy Signal: A sharp singlet at
3.8–3.9 ppm. This is the primary diagnostic peak.[3] -
Hydrazone NH: Typically observed downfield (
8.0–10.0 ppm), but often broader and more upfield than the highly acidic NH of 2,4-DNPH derivatives ( >11.0 ppm). -
Aromatic Protons: Two distinct doublets (meta-coupling,
Hz) corresponding to H-3 and H-5 protons on the hydrazine ring.
-
Crystallography
Unlike the planar stacking often seen with 2,4-DNPH, the 6-methoxy group forces a twist in the biaryl-like structure of the hydrazone (if the ketone is aromatic). This non-planarity can lead to higher solubility in organic solvents compared to DNPH derivatives, which is advantageous for subsequent liquid-phase reactions but disadvantageous for simple precipitation analysis.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine characterization protocols).
-
March, J., & Smith, M. B. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Source for nucleophilic addition mechanisms and steric effects).
-
Bremecker, J. L., et al. (2022). "Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine." Records of Natural Products, 16(5), 458-468. (Comparative data for DNPH kinetics).
-
Allen, C. F. H. (1933). "2,4-Dinitrophenylhydrazine."[4][1][2][3][5] Organic Syntheses, 13, 36. (Foundational protocol for aryl hydrazine synthesis).
-
Jabeen, M. (2022).[6] "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." Journal of the Turkish Chemical Society Section A, 9(3), 663–698.[6] (Review of hydrazone stability and applications).
Sources
Safety Operating Guide
(2,4-Dichloro-6-methoxyphenyl)hydrazine proper disposal procedures
This guide outlines the operational safety and disposal protocols for (2,4-Dichloro-6-methoxyphenyl)hydrazine .
Important Note on Chemical Identity: This compound is a specialized halogenated aryl hydrazine intermediate. Unlike common solvents, it possesses a dual-hazard profile: high toxicity (characteristic of hydrazines) and environmental persistence (characteristic of halogenated aromatics).
Part 1: Executive Safety Summary
Immediate Action Required: Treat this substance as a Class 6.1 Toxic and Class 8 Corrosive material. It is a potent reducing agent and a skin sensitizer.
| Hazard Category | Classification | Critical PPE / Handling |
| Acute Toxicity | High (Oral/Dermal/Inhalation) | Double-glove: Nitrile (0.11mm) is minimum; Silver Shield® (Laminate) is preferred for prolonged handling. |
| Reactivity | Reducing Agent | Incompatible with: Oxidizers (Peroxides, Permanganates), Aldehydes, Ketones. |
| Health | Sensitizer / Carcinogen (Suspected) | Use only in a certified fume hood. Do not breathe dusts.[1][2][3][4] |
| Environmental | Marine Pollutant | Zero-discharge policy. Do not release to drains. |
Part 2: Pre-Disposal Characterization
Before disposal, you must understand the "Why" behind the protocols to prevent accidental synthesis of more toxic byproducts.
-
The Halogen Factor: The presence of Chlorine at the 2,4-positions classifies this waste as Halogenated Organic . It cannot be mixed with general non-halogenated solvents (e.g., acetone, ethanol) in the waste stream because halogenated waste requires higher incineration temperatures (>1100°C) to prevent the formation of dioxins/furans.
-
The Hydrazine Factor: The hydrazine moiety ($ -NHNH_2 $) is unstable and reactive.
-
Risk:[3][5][6][7] Mixing with ketones (like Acetone) forms hydrazones . While less toxic, this reaction alters the chemical identity of the waste, potentially violating waste manifest declarations.
-
Risk:[3][5][6][7] Mixing with oxidizers (Bleach/Nitric Acid) is exothermic and can evolve toxic nitrogen oxides ($ NO_x $) or explosive gases.
-
Part 3: Waste Segregation (The Self-Validating System)
To ensure safety, follow this segregation logic. This system validates itself by physically preventing incompatible chemical reactions in the waste container.
Figure 1: Waste Segregation Decision Tree. Note the critical restriction on Ketones.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Best for: Expired reagents, reaction solids, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers as hydrazines can reduce metal oxides.
-
Labeling:
-
Primary Identifier: "this compound"
-
Hazard Class: Toxic, Corrosive.[7]
-
RCRA Status: Treat as P-Listed equivalent (Acutely Hazardous) due to hydrazine toxicity, even if not explicitly listed.
-
-
Packing: Double-bag the container in a clear polyethylene bag (secondary containment) before placing it in the satellite accumulation area.
-
Final Disposal: Transfer to a licensed hazardous waste contractor for Incineration .
Protocol B: Disposal of Reaction Solutions
Best for: Mother liquors, reaction mixtures.
-
pH Check: Ensure the solution is not strongly acidic or basic. Neutralize to pH 6–8 if safe to do so, to prevent container degradation.
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Waste" carboy.
-
If dissolved in Methanol/Ethanol : Pour into "Halogenated Waste" carboy (due to the presence of the chlorinated solute). Do not put this in the "Flammables/Non-Halogenated" stream, as the halogen content will contaminate the fuel-blending waste stream.
-
-
Deactivation (Optional/Expert Only):
-
Warning: In-lab chemical deactivation is discouraged unless you have specific training.
-
Method: Oxidation using 5% Sodium Hypochlorite (Bleach) is NOT recommended for bulk disposal due to the risk of forming chloramines and heat generation.
-
Preferred: Submit as active waste.
-
Part 5: Emergency Spill Response
Scenario: You have spilled 5g of solid this compound on the bench.
-
Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is operating at max flow.
-
PPE Up: Put on Silver Shield gloves (or double nitrile), lab coat, and safety goggles.
-
Containment: Do not dry sweep (generates dust). Cover the spill with wet sand or a dedicated Spill-X-C (caustic neutralizer) if available.
-
Cleanup:
-
Scoop the sand/chemical mixture into a waste container.
-
Wipe the surface with a 10% Ascorbic Acid solution (Vitamin C) or dilute acetic acid. This protonates the hydrazine, making it less volatile and more water-soluble for cleaning.
-
Do not use Bleach on the concentrated spill.
-
Part 6: Regulatory Compliance & Transport
When preparing the waste manifest for your Environmental Health & Safety (EHS) team, use the following data to ensure compliance.
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (contains this compound).[8]
-
UN Number: UN 2811 (Likely assignment for toxic organic solids).[1]
-
Packing Group: II or III (Depending on toxicity data; assume II for safety).
-
EPA Waste Codes:
-
If the specific CAS is not listed under RCRA P/U lists, apply characteristic codes:
-
D001 (Ignitable - if in flammable solvent).
-
D003 (Reactive - potentially, if tested).
-
Note: Always declare the "Halogenated" status clearly.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Phenylhydrazine Derivatives Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Phenylhydrazine (CICADS) [inchem.org]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
